Product packaging for Octahydro-1H-indole(Cat. No.:CAS No. 4375-14-8)

Octahydro-1H-indole

Cat. No.: B1294717
CAS No.: 4375-14-8
M. Wt: 125.21 g/mol
InChI Key: PDELQDSYLBLPQO-UHFFFAOYSA-N
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Description

Historical Trajectory of Octahydro-1H-indole Research and Development

The exploration of the this compound scaffold is intrinsically linked to the broader history of indole (B1671886) chemistry, which began in the 19th century with the study of the dye indigo. wikipedia.org The synthesis of the parent this compound can be achieved through the reduction of indole or its derivatives, often employing catalysts like palladium or platinum in hydrogenation reactions. ontosight.aievitachem.com

Early research was significantly driven by the desire to understand and synthesize complex indole alkaloids, many of which possess potent biological activities. A pivotal moment in the specific lineage of this compound derivatives came with the synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate for the angiotensin-converting enzyme (ACE) inhibitor Trandolapril, patented in 1981. ptfarm.pl This highlighted the therapeutic potential of this scaffold and spurred further investigation into its synthesis and derivatization.

Over the years, numerous synthetic strategies have been developed to access various stereoisomers and substituted analogs of this compound. These methods range from the catalytic hydrogenation of indole precursors to more complex cyclization reactions, such as the intramolecular Diels-Alder reaction of 2-amidofurans and the aza-Cope–Mannich reaction. acs.orgacs.org The development of stereoselective synthetic routes has been a particularly active area of research, enabling the preparation of specific enantiomers and diastereomers crucial for pharmacological applications. acs.orgnih.gov For instance, the stereoselective synthesis of hydroxylated this compound carboxylates from L-tyrosine has been a significant achievement. acs.orgnih.gov

Significance of the this compound Scaffold in Organic Chemistry

The importance of the this compound scaffold in organic chemistry stems from several key attributes:

Stereochemical Complexity: The this compound core contains multiple chiral centers, leading to the existence of several stereoisomers. longdom.org This rich stereochemistry allows for the fine-tuning of molecular shape and is critical for specific interactions with biological targets like enzymes and receptors. chemimpex.com The ability to control the stereochemistry during synthesis is a major focus of research and is essential for developing effective therapeutic agents. ptfarm.pl

Conformational Rigidity: The fused bicyclic structure of this compound imparts a high degree of conformational rigidity compared to more flexible acyclic or monocyclic systems. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Versatile Synthetic Intermediate: The this compound nucleus serves as a valuable building block for the synthesis of more complex molecules. chemimpex.com Its functional groups can be readily modified to introduce a wide range of substituents, allowing for the creation of diverse chemical libraries for drug discovery and other applications. ontosight.ai For example, it is a key starting material for the synthesis of important pharmaceuticals like Perindopril and Trandolapril. longdom.orgresearchgate.net

Privileged Scaffold in Medicinal Chemistry: The recurring presence of the this compound motif in numerous biologically active compounds has led to its designation as a "privileged scaffold." acs.orgnih.gov This suggests that the scaffold possesses inherent structural and electronic properties that are conducive to binding with a variety of biological targets.

Overview of Key Research Areas in this compound Chemistry

The unique structural and chemical properties of this compound have made it a focal point in several key areas of research:

Pharmaceutical Development: This is arguably the most significant area of application for this compound derivatives. They are integral to the synthesis of ACE inhibitors like Perindopril and Trandolapril, which are used to treat hypertension. ptfarm.pllongdom.orgnih.gov Research is ongoing to explore their potential in treating a range of other conditions, including neurological disorders, inflammation, and as analgesics. chemimpex.com For instance, certain derivatives are being investigated as selective Janus kinase (JAK) inhibitors for autoimmune diseases and organ transplant rejection.

Asymmetric Synthesis and Catalysis: The chiral nature of this compound has made it a valuable tool in asymmetric synthesis, where it can be used as a chiral auxiliary to control the stereochemical outcome of reactions. chemimpex.com Furthermore, chiral this compound derivatives themselves can act as ligands for metal catalysts or as organocatalysts, facilitating a variety of enantioselective transformations. acs.org Recent advancements include the use of ruthenium-N-heterocyclic carbene complexes for the asymmetric hydrogenation of indoles to produce chiral octahydroindoles. acs.orgnih.gov

Natural Product Synthesis: The this compound framework is a common structural motif in a number of natural products, including some alkaloids. nih.gov Synthetic chemists are continually developing new methods to construct this core as part of total synthesis efforts aimed at accessing these complex and often biologically active molecules. nih.gov

Materials Science: The incorporation of this compound derivatives into polymer matrices is being explored to enhance the mechanical and thermal properties of materials. chemimpex.com Additionally, indole derivatives have been investigated as potential liquid organic hydrogen carriers (LOHC) for energy storage. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B1294717 Octahydro-1H-indole CAS No. 4375-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDELQDSYLBLPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871070
Record name Octahydro-1H-indole
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Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4375-14-8, 1193-68-6
Record name Octahydro-1H-indole
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Record name Octahydro-1H-indole
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Record name Octahydro-1H-indole
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Record name Octahydro-1H-indole
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Record name rac-(3aR,7aR)-octahydro-1H-indole
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Advanced Synthetic Methodologies for Octahydro 1h Indole and Its Derivatives

Catalytic Hydrogenation Approaches for Octahydro-1H-indole Synthesis

Catalytic hydrogenation stands as a primary and effective method for the synthesis of the this compound core from indole (B1671886) precursors. This process involves the reduction of the aromatic bicyclic structure of indole using hydrogen gas under pressure in the presence of a transition metal catalyst. The choice of catalyst, solvent, pressure, and temperature are critical parameters that influence the reaction's success, including the degree of saturation and stereoselectivity. ptfarm.pllongdom.org

Transition Metal-Catalyzed Hydrogenation of Indole Precursors

A variety of transition metals have proven effective as catalysts for the hydrogenation of indoles and their derivatives to yield the corresponding octahydroindoles. mdpi.comarabjchem.org These catalysts facilitate the addition of hydrogen across the double bonds of the indole ring system, leading to its complete saturation. ontosight.ai The selection of a specific metal catalyst can significantly impact the reaction conditions required and the stereochemical outcome of the product. ptfarm.pllongdom.org

Palladium on carbon (Pd/C) is a widely utilized and versatile heterogeneous catalyst for the hydrogenation of indole precursors. wikipedia.org It is often preferred due to its high selectivity and cost-effectiveness compared to other catalysts. The synthesis of this compound and its derivatives using Pd/C typically requires high-pressure hydrogen gas and can be influenced by the choice of solvent and temperature.

For instance, the hydrogenation of 5-chloro-6-methoxy-1H-indole to its corresponding octahydroindole framework has been successfully achieved using Pd/C in ethanol (B145695) under a hydrogen pressure of 50–100 bar. Similarly, the reduction of 3-methylindole (B30407) to 3-methyl-octahydro-1H-indole can be performed with Pd/C under pressures of 50–100 atm H₂. In one study, using 5 wt% Pd/C in ethanol at 80°C resulted in a 78% conversion after 12 hours. The stereochemical outcome of the hydrogenation can also be influenced by the catalyst, as observed in the synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, where Pd catalysts were used. ptfarm.pllongdom.org

SubstrateCatalyst SystemSolventPressure (H₂)TemperatureOutcomeReference
5-chloro-6-methoxy-1H-indolePd/CEthanol50-100 bar-Octahydroindole framework
3-methylindole5 wt% Pd/CEthanol50-100 atm80°C78% conversion of 3-methyl-octahydro-1H-indole
Imine-acid salt (precursor to this compound-2-carboxylic acid)Pd catalyst---Racemic (2R,3aS,7aR)-acid and (2R,3aR,7aR)-acid ptfarm.pllongdom.org
N-tosyl-2-iodoaniline and alkynesPd/C, NaOAcNMP-Heated2,3-substituted indoles rsc.org
α-diketones and N-substituted anilinesPd catalyst-H₂ atmosphere-1,2,3-trisubstituted indoles mdpi.com

Platinum oxide (PtO₂), also known as Adams' catalyst, is another effective catalyst for the hydrogenation of indole derivatives to form octahydroindoles. wikipedia.org While sometimes considered less selective or more costly than Pd/C, it offers advantages in certain synthetic scenarios. PtO₂ is typically used in acidic solvents like acetic acid and can facilitate hydrogenations at atmospheric pressure, which can be a significant practical advantage. nih.gov

A notable application of PtO₂ is in the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid. nih.gov In this process, hydrogenation at 60 °C in acetic acid with PtO₂ as the catalyst, followed by recrystallization, yields the pure desired stereoisomer. nih.gov This method highlights the utility of PtO₂ in achieving specific stereochemical outcomes. The catalyst itself is a precursor that is reduced in situ by hydrogen to form the active platinum black. wikipedia.org

SubstrateCatalyst SystemSolventPressure (H₂)TemperatureOutcomeReference
(S)-indoline-2-carboxylic acidPtO₂Acetic AcidAtmospheric60°C(2S,3aS,7aS)-octahydroindole-2-carboxylic acid and (2S,3aR,7aR)-octahydroindole-2-carboxylic acid (90:10 ratio) nih.gov
Indole precursorsPtO₂-1-40 bars30-70°C(2S, 3aS, 7aS)-1-(S) alanyl octahydro-2-carboxylic acid derivatives google.com
Indole precursorsPt/Al₂O₃-50 bar200°CFull hydrogenation to octahydro-1-methyl-indole

Raney Nickel is a versatile catalyst employed in the hydrogenation of various functional groups, including the saturation of the indole nucleus to produce this compound. arabjchem.orgorgsyn.org It is particularly useful for reductions under specific conditions and can be a cost-effective alternative to precious metal catalysts.

The hydrogenation of 3-methylindole to 3-methyl-octahydro-1H-indole can be achieved using Raney Nickel under hydrogen pressures of 50–100 atm. In some processes, all hydrogenation catalysts are considered suitable, with Raney Nickel being mentioned alongside palladium and platinum catalysts for the hydrogenation of a nitroolefin intermediate in the synthesis of (2S, 4R, 9S)-octahydro-1H-indole-2-carboxylic acid. google.com This reaction is typically carried out at temperatures ranging from 20 to 150°C in solvents like methanol (B129727), ethanol, or acetic acid. google.com

SubstrateCatalyst SystemSolventPressure (H₂)TemperatureOutcomeReference
3-methylindoleRaney Nickel-50-100 atm-3-methyl-octahydro-1H-indole
trans-4-(2,2-dialkoxyethyl)-5-nitro-1-cyclohexeneRaney NickelMethanol, Ethanol, or Acetic Acid-20-150°Ctrans-4-(2,2-dialkoxyethyl)-5-amino-1-cyclohexane google.com
IndoleRaney Ni–Al alloyH₂O-50°C50% conversion to this compound with 100% selectivity researchgate.net

Rhodium-based catalysts are powerful tools for the hydrogenation of aromatic and heterocyclic compounds, including the synthesis of this compound. mdpi.com These catalysts can operate under various conditions and are often used to achieve specific stereoselectivities.

A supported 5% Rh/C catalyst has been used in the hydrogenation of indole. mdpi.com At 50°C, this system can achieve 100% selectivity for this compound, although the conversion may be limited to 50%. mdpi.com An interesting observation is the potential for the rhodium catalyst to promote the rearomatization of this compound back to indole through an oxidative-dehydrogenation mechanism under certain conditions. mdpi.com In the synthesis of stereospecific this compound-2-carboxylic acid esters, various rhodium-containing catalysts, such as 10% rhodium on carbon and mixed rhodium/palladium catalysts, have been employed at pressures below 120 psi and temperatures around 60°C. google.com Furthermore, rhodium on charcoal is a preferred catalyst for the hydrogenation step in the industrial synthesis of certain this compound-2-carboxylic acid derivatives. google.com

SubstrateCatalyst SystemSolventPressure (H₂)TemperatureOutcomeReference
Indole5% Rh/C-Al/H₂O--50°C50% conversion to this compound with 100% selectivity mdpi.com
2S-indoline-2-carboxylic acid10% rhodium on carbonEthanol/H₂SO₄60 psi60°C[2S-(2α, 3aβ, 7aβ)]-octahydro-lH-indole-2-carboxylic acid google.com
Ethyl 2S-indoline-2-carboxylate hydrochloride10% rhodium/1% palladium on carbonAbsolute ethanol/H₂SO₄-60°CCompleted reaction to the corresponding octahydroindole ester google.com
Alanine and ester derivativesRhodium on charcoal-1-40 bars30-70°C(2S, 3aS, 7aS)-1-(S) alanyl octahydro-2-carboxylic acid derivatives google.com

A significant advancement in the synthesis of chiral octahydroindoles is the use of Ruthenium N-heterocyclic carbene (Ru-NHC) catalysts for asymmetric hydrogenation. acs.orgnih.gov This methodology allows for the highly enantioselective and diastereoselective complete hydrogenation of protected indoles, providing access to a wide array of chiral three-dimensional octahydroindoles. acs.orgnih.govnih.gov

One notable example is the use of the Ru((R,R)-SINpEt)₂ complex, which functions as a dual catalyst. acs.orgnih.gov The process involves an initial homogeneous catalysis step followed by an in situ transformation to a heterogeneous catalyst. acs.orgnih.gov This strategy has been successfully applied to the complete hydrogenation of N-Boc-protected 3-methyl-indole. acs.orgnih.gov The reaction, conducted under 100 bar of H₂ and with a temperature increase from 25°C to 100°C, yielded the desired octahydroindole with high diastereomeric and enantiomeric ratios. acs.orgnih.gov This dual-function catalyst system represents a novel approach to achieving asymmetric hydrogenation of challenging aromatic compounds. acs.orgnih.gov

SubstrateCatalyst SystemSolventPressure (H₂)TemperatureOutcomeReference
N-Boc-protected 3-methyl-indoleRu((R,R)-SINpEt)₂n-hexane100 bar25°C then 100°C10% yield, 87:13 dr, 95:5 er of octahydroindole acs.orgnih.gov
2-methyl-protected indolesRu((R,R)-SINpEt)₂ with 4 Å MSEt₂O70 bar then 100 bar25°C then 100°CHigh yields and good enantioselectivities and diastereoselectivities of octahydroindoles acs.org
Rhodium Catalysis

Influence of Reaction Parameters on Hydrogenation Outcomes

The successful synthesis of this compound via catalytic hydrogenation is highly dependent on the precise control of experimental conditions. Parameters such as hydrogen pressure, solvent, temperature, and the use of acidic additives play a pivotal role in dictating the reaction's yield, selectivity, and rate.

Hydrogen pressure is a critical factor influencing both the rate of reaction and the selectivity of the hydrogenation process. Generally, higher pressures increase the concentration of hydrogen on the catalyst surface, which can accelerate the reaction. However, the optimal pressure often depends on the catalyst system and other reaction conditions.

For instance, in the iridium-catalyzed asymmetric hydrogenation of N-protected indoles, pressures of 50 to 100 bar of H₂ have been effectively used to achieve full conversion. dicp.ac.cn Similarly, the complete hydrogenation of certain indole derivatives has been accomplished at 100 bar H₂. nih.gov Studies on related N-heterocycles show that pressure adjustments are key to controlling the reaction. In the hydrogenation of unprotected indoles to indolines, an increase in pressure from 10 bar to 30 bar led to a significant increase in conversion, while maintaining high selectivity. nih.gov However, excessively high pressures, such as 150 bar, have also been employed, particularly under harsh temperature conditions, though this can sometimes lead to decreased selectivity and over-reduction. nih.govrhhz.net In the context of producing octahydro-1-methylindole, pressures of 6.0 to 7.0 MPa (60 to 70 bar) have proven effective. nih.govresearchgate.net

The data below, compiled from various studies, illustrates the range of pressures used in indole hydrogenation.

Catalyst SystemSubstratePressure (bar)Temperature (°C)Outcome/YieldSource
Ir-PHOX complexesN-Boc-2-methylindole5025Full Conversion dicp.ac.cn
Catalyst CN-Boc-indoles10060High Yield dicp.ac.cn
Pt/CIndole30Room TempQuantitative Conversion (to indoline) nih.gov
Pd/CIndole50Room Temp56% Conversion (to indoline) rhhz.net
Ru/Al₂O₃1-Methylindole (B147185)60130100% Conversion (to octahydro-1-methylindole) researchgate.net
Co(acac)₃/Triphos2-Methyl-1H-indole15 - 60160Yield varies with pressure nih.gov

The choice of solvent can dramatically affect the outcome of the hydrogenation of indoles. The solvent influences substrate solubility, catalyst stability, and can play a direct role in the reaction mechanism, for instance, by preventing undesirable side reactions like polymerization. nih.govrhhz.net

In the hydrogenation of unprotected indoles, using ethanol as a solvent revealed significant selectivity issues, including polymerization. nih.gov A switch to an aqueous medium, however, completely hindered polymerization, leading to a cleaner reaction profile where indoline (B122111) and octahydroindole were the primary products. nih.gov Water is considered a desirable green solvent due to its low cost, safety, and minimal environmental impact. rhhz.net The efficacy of water is partly attributed to its ability to solvate the protonated iminium ion intermediate, preventing it from being attacked by another indole molecule, which is the pathway to polymerization. nih.govrhhz.net

Other organic solvents have been optimized for specific catalytic systems. For the asymmetric hydrogenation of N-protected indoles, dichloromethane (B109758) (CH₂Cl₂) and chlorobenzene (B131634) have been used effectively. dicp.ac.cn In other systems, diethyl ether (Et₂O) was found to be the optimal solvent after reoptimization of reaction conditions. nih.govacs.org A screening of solvents for a specific iridium-catalyzed system showed that chloroform (B151607) (CHCl₃) provided the best results in terms of conversion and enantioselectivity compared to toluene, dichloromethane (DCM), and dichloroethane (DCE). chinesechemsoc.org

Catalyst SystemSolventTemperature (°C)Pressure (bar)Key FindingSource
Pt/CEthanolRoom TempN/AShowed significant selectivity issues nih.gov
Pt/CWaterRoom Temp30Hindered polymerization, clean conversion nih.gov
Pd@CN₀.₁₃₂Water40AtmosphericBest results in both conversion and selectivity rhhz.net
Ir-PHOXDichloromethane2550High conversion and enantioselectivity dicp.ac.cn
Ru-NHCDiethyl Ether25 -> 100100Identified as the best solvent in reoptimization nih.govacs.org
Ir/ZhaoPhosChloroform4050Best result with 87% conversion chinesechemsoc.org

Temperature is a double-edged sword in the catalytic hydrogenation of indoles. Increasing the temperature generally accelerates the reaction rate, but it can also promote undesirable side reactions, such as decomposition or over-reduction, and can negatively affect the equilibrium of an exothermic reaction. mdpi.comrsc.org

Many modern catalytic systems are designed to operate under mild conditions, such as at room temperature (approx. 25 °C), to enhance selectivity. nih.govdicp.ac.cn For example, the hydrogenation of N-Boc-protected indoles proceeds to full conversion at 25 °C, while other systems require elevated temperatures of 60 °C. dicp.ac.cn The complete hydrogenation of certain indoles has been achieved by performing the reaction first at 25 °C and then increasing the temperature to 100 °C to ensure the reaction goes to completion. nih.gov

For more robust substrates or less active catalysts, higher temperatures are necessary. The hydrogenation of 1-methylindole to octahydro-1-methylindole is readily achieved at 130 °C. researchgate.net However, studies on the thermal stability of the indole system show that decomposition can occur at temperatures above a range of 150–180 °C. mdpi.com In the hydrogenation of 2,3-dimethylindole (B146702), the reaction rate increased with temperature from 160 °C to 190 °C, but a further increase to 200 °C led to a decreased rate. rsc.org This is attributed to the exothermic nature of hydrogenation, where higher temperatures can shift the reaction equilibrium back towards the reactants. rsc.org In some cases, very harsh temperatures, up to 227 °C, have been reported for the hydrogenation of unprotected indole. nih.govrhhz.net

The addition of acids is often crucial for the successful hydrogenation of indoles, particularly for unprotected substrates. Acids can activate the substrate, prevent catalyst poisoning, and suppress polymerization. nih.govrhhz.net Brønsted acids like p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA) can protonate the indole ring at the C-3 position. nih.gov This disrupts the ring's aromaticity, forming an iminium ion intermediate. nih.gov This non-aromatic intermediate is more susceptible to hydrogenation and, when formed in an aqueous medium, its solvation prevents it from polymerizing with other indole molecules. nih.govrhhz.net

Different acids can have markedly different effects. In one study, phosphoric acid was found to be a better promoter than sulfuric acid, formic acid, or acetic acid for the hydrogenation over a palladium catalyst. rhhz.net Conversely, another protocol for the reductive C-H alkylation of indoles utilizes a cobalt catalyst in conjunction with carboxylic acids, including acetic acid, under a hydrogen atmosphere. nih.govresearchgate.net In this system, the reaction is thought to proceed via the in situ hydrogenation of the carboxylic acid to an aldehyde, which then acts as the alkylating agent. nih.gov Lewis acids such as aluminum triflate (Al(OTf)₃) have also been used as co-catalysts to enhance reactivity. nih.govresearchgate.net

AdditiveCatalyst SystemSolventKey Role/FindingSource
p-Toluenesulfonic acid (p-TSA)Pt/CWaterProtonates indole to form an iminium ion, preventing polymerization and increasing selectivity. nih.gov
Phosphoric AcidPd@CN₀.₁₃₂WaterFound to be the most effective acid promoter compared to H₂SO₄, formic, and acetic acid. rhhz.net
Acetic AcidCo(acac)₃/TriphosTHFServes as a reactant for reductive alkylation, likely forming an aldehyde intermediate. nih.govresearchgate.net
Al(OTf)₃ (Lewis Acid)Co(acac)₃/TriphosTHFActs as a co-catalyst, improving yields in reductive alkylation. nih.govresearchgate.net
Temperature Effects (e.g., 25 °C, 50–100 °C, 80 °C)

Challenges and Optimization Strategies in Catalytic Hydrogenation

A primary challenge in the synthesis of this compound is preventing over-reduction, which involves the hydrogenolysis of C-N bonds in the saturated ring system. This process, known as hydrodenitrogenation (HDN), leads to the formation of undesirable ring-opened products and hydrocarbons, ultimately destroying the desired heterocyclic scaffold. researchgate.netconicet.gov.ar

The stability of the hydrogenated product is a key concern. For example, the octahydroindole system can be susceptible to decomposition at elevated temperatures (above 150-180 °C), which can facilitate C-N bond cleavage. mdpi.com The choice of catalyst and reaction conditions is therefore paramount to stop the reaction at the desired saturated ring.

Strategies to mitigate over-reduction focus on careful catalyst selection and moderation of reaction conditions. While highly active catalysts are desirable for ring saturation, they may also possess high hydrogenolytic activity that promotes C-N cleavage. conicet.gov.ar For instance, iridium-based catalysts can be highly effective for hydrogenation but may also contribute significantly to C-N cleavage due to their hydrogenolytic capabilities. conicet.gov.ar The divergent hydrogenation of indoles to various saturated forms (dihydro-, tetrahydro-, hexahydro-, or octahydroindoles) can be controlled by carefully manipulating parameters like solvent, catalyst loading, and temperature, which underscores the possibility of preventing further reduction by optimizing these same factors. sioc-journal.cn Therefore, achieving a high yield of this compound requires a delicate balance: conditions must be forceful enough to completely saturate the aromatic indole core but mild enough to preserve the integrity of the resulting saturated amine.

Control of Side Reactions (e.g., Demethylation, N-methylation)

In the synthesis of this compound and its derivatives, particularly through the hydrogenation of indole precursors, the control of side reactions is crucial for achieving high yields and purity. Common side reactions include N-demethylation and N-methylation.

Maintaining acidic conditions, for instance by using acetic acid additives to keep the pH between 4 and 5, can minimize side reactions like over-reduction or N-methylation.

The N-methylation of indoles can be influenced by the choice of catalyst. For example, when using dimethylcarbonate (DMC) as a methylating agent, 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst leads exclusively to N-methylated indole. nih.gov In contrast, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can result in both N-methylated and N-methoxycarbonylated indole. nih.gov

Methods for N-demethylation of N-methylated heterocycles have also been developed, which can be important for producing the desired final product. One such method involves the use of a transition metal with an oxidation state of zero. google.com

Cyclization Strategies for this compound Ring Formation

Various cyclization strategies have been employed to construct the this compound ring system, offering pathways to complex molecular architectures.

A powerful one-pot method for constructing angularly fused aza-tricyclic frameworks involves a domino reaction combining an aza-Piancatelli rearrangement and an intramolecular Diels-Alder (IMDA) reaction. colab.wsnih.govacs.orgx-mol.com This approach can stereoselectively produce hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts, which possess six contiguous stereogenic centers. colab.wsnih.govacs.orgx-mol.com Subsequent cleavage of the oxa-bridged adduct, for example with boron tribromide (BBr₃), yields the octahydro-1H-cyclopenta[cd]isoindole core. colab.wsnih.govacs.orgx-mol.com This strategy has been applied to the synthesis of the aza-tricyclic core of the gracilamine alkaloid. colab.wsnih.govacs.orgx-mol.com

The cascade process can be initiated by reacting a 2-furylcarbinol with an aniline (B41778) derivative in the presence of a catalyst. acs.org Chiral Brønsted acids have been used to develop enantioselective versions of the aza-Piancatelli rearrangement, providing access to valuable chiral building blocks. colab.ws

A stereoselective approach to polyhydroxylated this compound derivatives, such as l-Choi ((2S,3aS,6R,7aS)-2-carboxy-6-hydroxyoctahydroindole), has been developed from L-tyrosine. nih.govnih.govacs.orgacs.org The key step is the oxidative cyclization of L-tyrosine, which has been optimized to minimize racemization and allow for larger scale synthesis. nih.govnih.govacs.orgacs.org Using a 3:1 mixture of acetonitrile (B52724) and isopropanol (B130326) has proven effective for this transformation on a larger scale. nih.gov This methodology is significant as the l-Choi core is a common motif in the aeruginosin family of serine protease inhibitors. nih.gov

The intramolecular Diels-Alder (IMDA) reaction of 2-amidofurans provides a versatile route to octahydroindole alkaloids. acs.org This strategy involves the [4+2] cycloaddition of a furan (B31954) ring, acting as the diene, with a tethered dienophile. researchgate.net The resulting oxabicyclo adducts can then be converted to highly functionalized hexahydro-1H-indol-2(3H)-one derivatives through a rhodium(I)-catalyzed ring opening. researchgate.net This methodology has been utilized in the synthesis of various erythrina alkaloids. researchgate.net

Reductive cyclization of o-nitrostyrenes is a well-established method for indole synthesis. chimia.ch While early methods required harsh conditions, more recent developments have made this approach more practical. chimia.ch For instance, the use of formic acid as a reductant allows for the efficient cyclization of o-nitrostyrenes to form the indole ring. This method has been applied to the synthesis of highly functionalized pharmacophores. chimia.ch Another approach involves the reduction of a nitro group in a γ-nitro ketone, followed by intramolecular reductive amination to yield optically active cis-octahydroindole analogues. researchgate.net

Intramolecular Diels–Alder Reactions of 2-Amidofurans

Stereoselective Synthesis of this compound Scaffolds

The stereoselective synthesis of the this compound core is critical for the preparation of many biologically active molecules, such as the ACE inhibitor trandolapril. thieme.de A significant challenge lies in the stereoselective preparation of the trans-octahydro-1H-indole-2-carboxylic acid building block. thieme.de

One strategy involves a stereodivergent reduction of enelactams embedded in hexahydroindoles. researchgate.net Ionic reduction conditions can lead to a trans-ring fused product, while a hydrogenation process can yield a cis-ring fused lactam. researchgate.net

Another approach utilizes a dual catalytic system with a chiral primary amine and a chiral phosphoric acid for the Michael addition of cyclic ketones to nitroolefins. researchgate.net The resulting γ-nitro ketones are formed with high stereoselectivity and can be converted to optically active cis-octahydroindole derivatives. researchgate.net

Furthermore, a one-pot, three-component reaction involving substituted isatins, (2S)-octahydro-1H-indole-2-carboxylic acid, and cyclohexanone-based chalcones can generate di-spirooxindole analogs containing the this compound scaffold in a regio- and diastereoselective manner. nih.gov

Method Key Features Resulting Scaffold Ref.
Domino Aza-Piancatelli/IMDAOne-pot, stereoselective, forms multiple stereocentersOctahydro-1H-cyclopenta[cd]isoindole colab.wsnih.govacs.orgx-mol.com
Oxidative Cyclization of L-tyrosineStereoselective, from a chiral pool starting materialPolyhydroxylated this compound carboxylates nih.govnih.govacs.orgacs.org
IMDA of 2-AmidofuransVersatile, leads to alkaloid skeletonsOctahydroindole alkaloids acs.org
Reductive CyclizationUtilizes o-nitrostyrenes or γ-nitro ketonesSubstituted indoles and cis-octahydroindoles researchgate.netchimia.ch
Stereoselective ReductionsStereodivergent control (cis/trans)cis- and trans-Octahydroindoles researchgate.net
Dual Catalytic Michael AdditionHigh enantioselectivity and diastereoselectivityOptically active cis-octahydroindoles researchgate.net
Three-Component Spiro-annulationRegio- and diastereoselectiveDi-spirooxindoles with octahydroindole moiety nih.gov

Asymmetric Hydrogenation of Indole Derivatives

Asymmetric hydrogenation of indole derivatives represents a direct and atom-economical approach to chiral octahydroindoles. acs.orgnih.gov This method has been a significant challenge due to the aromaticity of the indole ring. chinesechemsoc.org However, recent advancements have led to highly efficient catalytic systems capable of achieving complete and enantioselective hydrogenation.

A notable development is the use of ruthenium N-heterocyclic carbene (NHC) complexes. These catalysts have demonstrated the ability to perform highly enantioselective and complete hydrogenation of protected indoles, yielding a variety of chiral octahydroindoles. acs.orgnih.gov For instance, the hydrogenation of 3-alkyl-protected indoles using a specific Ru-NHC complex under 100 bar of H₂ pressure at elevated temperatures resulted in high yields and enantiomeric excesses (ee). acs.orgnih.gov The reaction conditions and outcomes for various substrates are detailed in the table below.

Table 1: Asymmetric Hydrogenation of 3-Alkyl-Protected Indoles

Entry Substrate (1) Product (2) Yield (%) dr ee (%)
1 1a (R = Me) 2a 93 >20:1 98
2 1b (R = Et) 2b 95 >20:1 97
3 1c (R = n-Pr) 2c 94 >20:1 98
4 1d (R = i-Pr) 2d 92 >20:1 99
5 1e (R = n-Bu) 2e 96 >20:1 98

General conditions: 1 (0.1 mmol), 4 Å MS (50 mg), and catalyst (0.8 mL, 0.025 mmol/mL) in n-hexane (0.2 mL), hydrogenated at 25 °C under 100 bar of H₂ for 48 h, then at 100 °C under 100 bar of H₂ for 48 h. Yields are for isolated products including all diastereomers. Diastereomeric ratio (dr) was determined by GC-FID, and enantiomeric excess (ee) by chiral HPLC or chiral GC-FID.

Furthermore, iridium catalysts paired with chiral ligands, such as ZhaoPhos, have been successfully employed for the asymmetric hydrogenation of unprotected indoles. This system has proven effective for a range of aryl-substituted, 2-alkyl-substituted, and 2,3-disubstituted unprotected indoles, affording chiral indolines and, by extension, access to octahydroindoles with excellent stereoselectivity. chinesechemsoc.org Similarly, chiral phosphine-free cationic ruthenium complexes have been developed for the asymmetric hydrogenation of both 1H-indoles and 3H-indoles at ambient temperature and pressure, providing high enantio- and diastereoselectivities. nih.gov

The synthesis of the octahydroindole unit of aeruginosins, a class of serine protease inhibitors, has been achieved via a catalyst-controlled asymmetric hydrogenation as a key step. sci-hub.se This approach utilized an Rh-DuPHOS system for the asymmetric hydrogenation of a 2-amidoacrylate derivative, leading to the formation of the desired octahydroindole core with high enantiomeric excess. sci-hub.se

Diastereoselective Approaches (e.g., Hosomi–Sakurai Reaction)

Diastereoselective methods offer another powerful strategy for controlling the stereochemistry of the this compound core. A notable example is the application of the Hosomi–Sakurai reaction in the synthesis of the ACE inhibitor trandolapril. d-nb.info The key intermediate, a trans-octahydro-1H-indole-2-carboxylic acid derivative, was synthesized stereoselectively starting from L-pyroglutamic acid. d-nb.info A highly diastereoselective Hosomi–Sakurai allylation was a crucial step in this multi-step synthesis, which ultimately yielded the desired octahydroindole building block. d-nb.info

Another diastereoselective approach involves a domino Robinson annulation/5-endo intramolecular aza-Michael reaction. This method has been developed for the asymmetric synthesis of complex octahydroindoles with up to four stereocenters, achieving excellent enantioselectivities (up to 95% ee) and complete diastereoselective control in a one-pot operation. scispace.com

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classic and effective strategy for asymmetric synthesis. In the context of this compound synthesis, chiral auxiliaries guide the stereochemical outcome of key bond-forming reactions. For instance, the synthesis of Benzyl (B1604629) (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate, a precursor for trandolapril, employs (R)-1-phenylethylamine as a chiral auxiliary. vulcanchem.com This auxiliary directs the formation of the desired stereocenters during the synthesis. vulcanchem.comgoogle.com The process typically involves chiral induction, intramolecular cyclization, and subsequent removal of the auxiliary. vulcanchem.com

Similarly, chiral lithium amides, derived from compounds like (2S,3aS,7aS)-2-(pyrrolidin-1-ylmethyl)octahydroindole, can be used in sub-stoichiometric amounts for asymmetric transformations, offering an efficient and recyclable auxiliary-based method. researchgate.net

Enantiopure Building Block Synthesis

Synthesizing octahydro-1H-indoles from readily available enantiopure building blocks is a highly effective strategy. L-pyroglutamic acid and L-proline have been utilized as chiral starting materials for the synthesis of the bicyclic amino acid building block of trandolapril. d-nb.info This approach uniquely relies on the annulation of the six-membered ring onto a pyrrolidine (B122466) building block derived from the chiral pool. d-nb.info

Another example involves the stereoselective synthesis of polyhydroxylated L-Choi (2-carboxy-6-hydroxyoctahydroindole) derivatives from L-tyrosine. nih.gov An optimized oxidative cyclization of L-tyrosine allows for a more efficient scale-up and avoids partial racemization, providing access to these complex octahydroindole structures. nih.gov The use of enantiopure starting materials from natural sources provides a direct and often predictable route to chiral this compound derivatives.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is of increasing importance in modern chemical manufacturing. This section explores environmentally friendly approaches to the synthesis of this compound.

Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems focuses on reducing waste, avoiding hazardous reagents, and utilizing recyclable catalysts. In the synthesis of indole derivatives, various green catalytic approaches have been explored. nih.gov For example, the use of Brønsted acid catalysts for the transfer hydrogenation of indole derivatives with Hantzsch dihydropyridine (B1217469) as the hydrogen source offers a metal-free alternative to traditional hydrogenation methods. organic-chemistry.org

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are advantageous due to their ease of separation and recyclability. researchgate.net Supported rhodium catalysts have also been screened for the selective hydrogenation of indole to this compound, with the potential for catalyst reuse. researchgate.net The use of ionic liquids as recyclable catalysts and reaction media also represents a greener approach to organic synthesis. researchgate.net

Table 2: Comparison of Catalytic Systems for Indole Hydrogenation

Catalyst System Advantages Disadvantages
Homogeneous Ru-NHC High enantioselectivity, high yield Catalyst separation can be difficult
Heterogeneous Pd/C Easy separation, recyclable May require harsh conditions (high pressure/temp)
Brønsted Acid Metal-free, mild conditions May have limited substrate scope
Ionic Liquids Recyclable, can enhance reaction rates Potential toxicity and cost concerns

Utilization of Sustainable Hydrogen Sources (e.g., Al-Water System)

The traditional reliance on high-pressure hydrogen gas for hydrogenation reactions poses safety and sustainability concerns. The development of sustainable hydrogen sources is a key aspect of green chemistry. An Al-water system, which generates hydrogen in situ, provides an environmentally benign and highly efficient alternative for hydrogenation reactions. researchgate.net This method avoids the need for storing and handling high-pressure hydrogen gas.

Other green hydrogen production methods, such as water electrolysis powered by renewable energy and various biomass conversion processes (e.g., dark fermentation, photofermentation, and steam reforming of biogas), are being developed to provide sustainable hydrogen for a wide range of chemical transformations, including the synthesis of this compound. mdpi.com These methods aim to reduce the carbon footprint associated with hydrogen production.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions for the synthesis of heterocyclic compounds, including derivatives of this compound, represents a significant advancement in green chemistry. These methods often lead to higher yields, reduced reaction times, and simplified work-up procedures, while minimizing the environmental impact associated with volatile organic solvents. beilstein-journals.org

Recent research has demonstrated the efficacy of triarylborane catalysts in the solvent-free hydrogenation of various substituted indoles to their corresponding indolines (2,3-dihydroindoles). nih.gov Specifically, the shelf-stable heteroleptic borane (B79455) B(2,6-Cl2C6H3)(3,5-Br2-2,6-F2C6H)2 (B⁷) has shown remarkable efficiency. nih.govresearchgate.netacs.org This catalyst facilitates the hydrogenation of N-substituted indoles under a hydrogen atmosphere, achieving an unprecedented turnover number (TON) of 8,500. nih.govacs.org This is a significant improvement, over 400 times higher than previously reported for B(C6F5)3 under dilute conditions. nih.govacs.org

The general conditions for this triarylborane-catalyzed solvent-free hydrogenation involve charging an autoclave with the indole substrate and the B⁷ catalyst. nih.govresearchgate.net The reaction is then pressurized with hydrogen gas (typically around 20 atm) and heated (e.g., to 100 °C) for a set period. nih.govresearchgate.net This method has been successfully applied to a variety of 1-methylindole derivatives, converting them to the corresponding indolines in excellent yields. researchgate.net

Mechanistic studies suggest that this hydrogenation process involves a frustrated Lewis pair (FLP) mechanism. nih.govacs.org Initially, H2 cleavage is mediated by an FLP composed of the indole's C3-carbon and the boron atom. acs.org As the indoline product forms, the Lewis base involved in the H2-cleavage switches from the indole's olefinic carbon to the indoline's nitrogen atom. nih.govacs.org

Another approach to solvent-free synthesis involves the use of solid-supported catalysts. For instance, the catalytic condensation of dimedone with various aldehydes to produce 1,8-dioxo-octahydroxanthene derivatives has been achieved using a recyclable Sm2O3/SiO2 catalyst under solvent-free conditions. ekb.eg While not a direct synthesis of this compound, this demonstrates the principle of using efficient, recyclable catalysts to drive reactions without solvents, a strategy applicable to various heterocyclic syntheses. ekb.eg

The advantages of solvent-free synthesis are clear, offering a more sustainable and efficient pathway for producing valuable N-containing molecules. beilstein-journals.orgnih.gov

Table 1: Triarylborane-Catalyzed Solvent-Free Hydrogenation of Substituted Indoles nih.govresearchgate.net

Substrate (Indole) Catalyst H₂ Pressure (atm) Temperature (°C) Time (h) Product (Indoline) Yield (%)
1-methylindole (1a) B⁷ 20 100 16 1-methylindoline (2a) >99
1,5-dimethylindole (1b) B⁷ 20 100 16 1,5-dimethylindoline (2b) >99
5-Fluoro-1-methylindole (1c) B⁷ 20 100 16 5-Fluoro-1-methylindoline (2c) >99
5-Chloro-1-methylindole (1d) B⁷ 20 100 16 5-Chloro-1-methylindoline (2d) >99
5-Bromo-1-methylindole (1e) B⁷ 20 100 16 5-Bromo-1-methylindoline (2e) >99
1-methyl-5-(trifluoromethyl)indole (1f) B⁷ 20 100 16 1-methyl-5-(trifluoromethyl)indoline (2f) 98

Industrial-Scale Production Techniques and Optimization

The industrial-scale synthesis of this compound and its derivatives prioritizes efficiency, reproducibility, and cost-effectiveness. vulcanchem.com Key strategies involve the use of advanced reactor technologies and process optimization to maximize yield and purity while ensuring safety and minimizing environmental impact. vulcanchem.com

Continuous flow hydrogenation has emerged as a superior alternative to traditional batch processing for the industrial production of octahydro-1H-indoles. nih.gov This technology offers significant advantages in scalability, safety, and control over reaction parameters. nih.gov

A typical setup involves passing a solution of an indole precursor, such as 6-methoxyindole (B132359) in a solvent like methanol, through a fixed-bed reactor packed with a catalyst, commonly palladium on carbon (Pd/C). The reaction is conducted under high hydrogen pressure (e.g., 70 bar) and at a controlled temperature (e.g., 50–80°C), managed by integrated heat exchangers. This setup can achieve high throughput, with productivity rates exceeding 1 kg per hour.

Flow chemistry systems, like the H-Cube®, are instrumental in this area. nih.govbeilstein-journals.org They allow for the efficient reductive cyclization of precursors to form the indole ring, which can then be further hydrogenated to the octahydro- stage. nih.govbeilstein-journals.org For instance, the reductive cyclization of a 2-chloronitrobenzene derivative with ethyl cyanoacetate (B8463686) can be performed in a flow reactor to produce an indole intermediate, which is then hydrogenated in a subsequent flow step using a Pd/C catalyst cartridge. beilstein-journals.org Optimization of parameters such as flow rate and temperature is crucial for achieving full conversion and high selectivity. nih.govbeilstein-journals.org

The benefits of continuous flow reactors include:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with handling high-pressure hydrogen and potentially exothermic reactions.

Precise Control: Temperature, pressure, and residence time can be accurately controlled, leading to better product consistency and fewer byproducts.

High Throughput: Continuous operation allows for large-scale production without the downtime associated with batch reactors.

Scalability: Scaling up production is often as simple as running the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel). nih.gov

Achieving high process efficiency and reproducibility on an industrial scale requires careful optimization of several factors beyond the reactor type.

Catalyst Selection and Recycling: Palladium on carbon (Pd/C) is a preferred catalyst for the hydrogenation of indole precursors due to its high selectivity and efficiency. ptfarm.pl For large-scale operations, the ability to recover and reuse the catalyst is economically critical. Catalyst recycling via filtration allows for its use in subsequent batches, significantly lowering production costs. vulcanchem.com

Solvent Selection: The choice of solvent is crucial for both reaction performance and downstream processing. While solvents like ethanol are common in hydrogenation, vulcanchem.com industrial processes may opt for alternatives like cyclopentyl methyl ether (CPME) to improve safety and reduce environmental impact. vulcanchem.com In some cases, solvent swapping between reaction stages may be necessary if a solvent is incompatible with a subsequent step. beilstein-journals.org

Purification Methods: Chromatographic purification is often avoided in large-scale production due to cost and time constraints. Instead, optimization of crystallization-based purification is preferred. vulcanchem.com By carefully selecting solvent systems (e.g., ethyl acetate (B1210297)/heptane mixtures), high-purity products can be obtained through recrystallization, which is a more scalable and cost-effective method. vulcanchem.com

Stereochemical Control: For chiral derivatives, such as (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate for pharmaceuticals, controlling stereochemistry is paramount. ptfarm.pl This is often achieved through diastereoselective strategies, such as using chiral auxiliaries during the synthesis. vulcanchem.com Subsequent purification steps, including recrystallization, are optimized to isolate the desired stereoisomer in high purity. ptfarm.pl

Table 2: Comparison of Batch vs. Continuous Flow Hydrogenation for Indole Synthesis nih.govbeilstein-journals.org

Parameter Batch Processing Continuous Flow Processing
Scalability Difficult; requires larger reactors Easy; longer run times or numbering-up
Safety Higher risk due to large volumes Inherently safer with small reaction volumes
Heat Transfer Often inefficient, can lead to hotspots Highly efficient, precise temperature control
Mass Transfer Can be limiting (gas-liquid-solid) Superior; high surface-to-volume ratio
Reproducibility Can vary between batches High consistency and reproducibility
Productivity Lower, includes downtime for loading/unloading Higher, continuous operation

| Typical Yield | Variable, can be lower | Often higher due to better control |

Reaction Mechanisms and Transformation Studies of Octahydro 1h Indole

Mechanistic Investigations of Hydrogenation Pathways

The hydrogenation of indole (B1671886) to form octahydro-1H-indole is a fundamental transformation with applications in areas such as hydrogen storage. evitachem.com The process is not a simple, single-step addition of hydrogen but involves a series of intermediates and competing reaction pathways.

Stepwise Reduction via Dihydroindole Intermediates

The catalytic hydrogenation of indole to this compound typically proceeds in a stepwise manner, involving partially hydrogenated intermediates. rsc.orgmdpi.com The initial reduction often occurs at the pyrrole (B145914) ring, which is more susceptible to hydrogenation than the benzene (B151609) ring. nih.gov

The reaction network for the hydrogenation of 1-methyl-indole, for instance, shows the formation of 1-methyl-4,5,6,7-tetrahydro-1H-indole as a significant intermediate. mdpi.com This species is formed in considerable amounts initially and is subsequently hydrogenated to the perhydro-compound, octahydro-1-methyl-indole. mdpi.com Quantum chemical calculations have validated that the dehydrogenation pathway, the reverse of hydrogenation, also proceeds through dihydroindole intermediates.

The choice of catalyst and reaction conditions significantly influences the product distribution and the stability of these intermediates. For example, in the hydrogenation of 2,3-dimethylindole (B146702) over a Ru/Al2O3 catalyst, complete conversion to the fully hydrogenated product can be achieved at 190 °C and 7 MPa of hydrogen pressure within 4 hours. rsc.org In some cases, indoline (B122111) (2,3-dihydro-1H-indole) is formed as an intermediate, which can then be further hydrogenated to octahydroindole. nih.govacs.org However, the formation of indoline can sometimes be challenging to control, as it may undergo further reactions or poison the catalyst. nih.gov

CatalystSubstrateIntermediate(s)Final ProductReference(s)
Ru/Al2O32,3-Dimethylindole-Octahydro-2,3-dimethylindole rsc.org
Pt, Pd, or Ni on SiO21-Methyl-indole1-Methyl-4,5,6,7-tetrahydro-1H-indoleOctahydro-1-methyl-indole mdpi.com
Pt/CIndoleIndolineOctahydroindole nih.gov

Oxidative-Dehydrogenation Mechanisms

The reverse reaction, the dehydrogenation of this compound to indole, is a key process in liquid organic hydrogen carrier (LOHC) systems. This process is essentially an oxidation reaction where hydrogen is released. The mechanism is the microscopic reverse of hydrogenation and also proceeds through partially dehydrogenated intermediates. rsc.org

Studies on the dehydrogenation of 8H-2,3-dimethylindole over a Pd/Al2O3 catalyst have identified three intermediates: 6H-, 4H-, and 2H-isomers. rsc.org The reaction follows first-order kinetics with a determined apparent activation energy. rsc.org The stability of the octahydroindole derivative plays a crucial role; for instance, methyl substitution can enhance stability and reduce decomposition during the dehydrogenation cycles.

The dehydrogenation of octahydroindole on a Ni(111) surface has been shown to begin at 230 K, forming several dehydrogenation intermediates before the final indole product is released. acs.org

Electrophilic and Nucleophilic Substitution Reactions

The saturated framework of this compound is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic substitution on the indole nucleus is a common reaction. smolecule.com While the parent indole is highly reactive towards electrophiles at the C-3 position, the reactivity of the saturated this compound is different. cutm.ac.inbhu.ac.in However, electrophilic substitution can be achieved under specific conditions. For example, iodine-catalyzed electrophilic substitutions have been used to produce substituted saturated indole derivatives with high yields.

Nucleophilic substitution reactions are also important for the functionalization of the this compound scaffold. The nitrogen atom can act as a nucleophile, participating in reactions such as chloroacetylation. For instance, octahydroindole can be reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form 2-chloro-1-(octahydro-1H-indol-1-yl)ethanone. smolecule.com This chloro-substituted product can then undergo further nucleophilic substitution, allowing for the introduction of various nucleophiles. smolecule.com

Oxidation Reactions and Products

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Controlled oxidation can modify the indole core to yield functionalized derivatives. smolecule.com

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide can convert the indole ring to oxindole (B195798) derivatives. smolecule.com The oxidation of the alcohol group in derivatives like octahydro-1H-indol-6-ol can lead to the formation of a ketone.

A significant oxidation reaction is the dehydrogenation to the aromatic indole, which is a form of oxidation. This process is often thermally driven and can be reversible. In some cases, oxidative cyclization of precursors like L-tyrosine can be used to synthesize hydroxylated this compound derivatives. evitachem.comnih.gov

Oxidizing AgentSubstrateProduct(s)Reference(s)
Potassium permanganate5-Methyl-octahydro-1H-indoleOxindole derivatives smolecule.com
Perbenzoic acidIndole2-Formamidobenzaldehyde cutm.ac.in
Platinum oxideEthyl indole-2-carboxylateEthyl this compound-2-carboxylate prepchem.com
Phenyliodine(III) diacetateCbz-tyrosineSpirocycle intermediate for hydroxyoctahydroindole nih.gov

Rearrangement Reactions (e.g., Aza-Piancatelli)

Rearrangement reactions provide powerful tools for the construction of complex molecular frameworks. The aza-Piancatelli rearrangement has been utilized in the synthesis of complex structures containing the this compound motif.

A domino reaction combining an aza-Piancatelli rearrangement and an intramolecular Diels-Alder reaction has been developed to construct an angularly fused 5-6-5 aza-tricyclic framework. acs.orgnih.gov This reaction produces hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts, which can then be converted to octahydro-1H-cyclopenta[cd]isoindole, a core structure found in the gracilamine alkaloid. acs.orgnih.govcolab.wsx-mol.com This stereoselective synthesis highlights the power of rearrangement cascades in accessing complex, polycyclic systems. acs.orgnih.gov

Ring-Closing Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of cyclic compounds, including those containing the this compound core. rsc.orgru.nlresearchgate.net This reaction typically involves an olefin metathesis catalyst, such as a Grubbs catalyst, to form a new ring by joining two existing double bonds within a molecule.

One approach to synthesizing the this compound framework involves the RCM of a suitable diene precursor. For example, starting from N-allyl-3-methylpiperidine, RCM using a Grubbs 2nd generation catalyst can produce an unsaturated bicyclic amine, which is then hydrogenated to yield the final this compound derivative. This method offers a convergent route to the bicyclic system, although the cost of the catalyst can be a limitation for large-scale applications.

Reductive Amination Processes

One prominent approach involves the double reductive amination of a γ-keto aldehyde, which can be generated in situ from a precursor like 2-allyl-2-(o-nitrophenyl)-1,3-cyclohexanedione through reductive ozonolysis. clockss.org This process has been successfully employed in the stereoselective synthesis of cis-3a-(o-nitrophenyl)octahydroindol-4-ones. clockss.org Similarly, a synthetic route to cis-3a-methyl-3-methyloctahydroindol-5-ones utilizes an ozonolysis-double reductive amination sequence. researchgate.net

The synthesis of hydroxylated this compound derivatives also relies on reductive amination. For instance, (2S, 3aS, 4S, 5S, 6R, 7aR)-Methyl 3a,4,5,6-tetrahydroxythis compound-2-carboxylate can be functionalized at the nitrogen atom via reductive amination with pyridine-3-carboxaldehyde. This reaction is typically carried out in methanol (B129727) with acetic acid and a resin-bound reducing agent like MP-cyanoborohydride. nih.gov This method allows for the introduction of diverse functionalities onto the secondary amine of the hydroindole scaffold. nih.gov

A two-step strategy is also common, beginning with the synthesis of a bicyclic ketone intermediate which then undergoes reductive amination. For example, 3-methylbicyclo[4.3.0]nonan-8-one can be treated with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol to produce 3-methyl-octahydro-1H-indole. This highlights the utility of reductive amination in constructing the core indole structure from cyclic ketone precursors. The direct synthesis of secondary amines through reductive amination is often favored as it provides better selectivity compared to the direct alkylation of ammonia. nih.gov

Table 1: Examples of Reductive Amination for the Synthesis of this compound Derivatives

Starting Material Reagents Product Yield Reference
2-allyl-2-(o-nitrophenyl)-1,3-cyclohexanedione acetate 1. O₃, CH₂Cl₂-MeOH; 2. MeNH₂·HCl, NaBH₃CN cis-1-Methyl-4-acetoxy-3a-(o-nitrophenyl)octahydroindol-4-one - clockss.org
3-methylbicyclo[4.3.0]nonan-8-one Ammonium acetate, Sodium cyanoborohydride, Methanol 3-methyl-octahydro-1H-indole 64%
(2S, 3aS, 4S, 5S, 6R, 7aR)-Methyl 3a,4,5,6-tetrahydroxythis compound-2-carboxylate Pyridine-3-carboxaldehyde, Acetic acid, MP-cyanoborohydride resin, MeOH (2S, 3aS, 4S, 5S, 6R, 7aR)-Methyl 3a,4,5,6-tetrahydroxy-1-(pyridin-3-ylmethyl) this compound-2-carboxylate - nih.gov
3a-(Benzo[d] Current time information in Bangalore, IN.smolecule.comdioxol-5-yl)octahydro-1H-indol-6(2H)-one Methylamine, NaBH(OAc)₃, Ti(OiPr)₄, DCE 3a-(Benzo[d] Current time information in Bangalore, IN.smolecule.comdioxol-5-yl)-1-methyloctahydro-1H-indol-6(2H)-one 88% rsc.org
Ketone (7) NaBH₄, EtOH (3aRS,4SR,7aSR)-l-Methyl-3a-(o-nitrophenyl)octahydroindol-4-ol (8) and alcohol (5) 5:3 mixture clockss.org

Influence of Substituents on Reaction Outcomes and Selectivity

Substituents on the this compound ring system exert profound control over reaction outcomes, influencing both regioselectivity and stereoselectivity. The position, size, and electronic nature of these substituents can direct incoming reagents, stabilize intermediates, or alter the conformational preferences of the molecule, thereby dictating the final product structure.

In the context of hydrogenation of indole precursors to form octahydro-1H-indoles, substituents play a crucial role. During the complete hydrogenation of indoles catalyzed by Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes, bulky substituents on the indole ring can lead to a significant decrease in enantioselectivity. acs.org For example, while 6-methyl and 6-methoxy substituted indoles provide products with high enantiomeric ratios, the presence of a bulkier tert-butyl group at the same position reduces the enantioselectivity. acs.org The position of the substituent on the benzene ring also matters; substituents at the 5- or 8-position can slightly decrease the enantiomeric ratio compared to those at the 6- or 7-position. acs.org

The regioselectivity of C-H functionalization is heavily influenced by substituents, particularly those on the nitrogen atom which can act as directing groups. For instance, in palladium(II)-catalyzed C-H alkenylation, an N-benzyl-protected indole undergoes functionalization selectively at the C-3 position. In contrast, an N-(2-pyridylmethyl)-substituted indole directs the reaction to the C-2 position due to coordination of the pyridyl nitrogen to the palladium catalyst. beilstein-journals.org Similarly, iridium-catalyzed C-H borylation of unprotected 2-substituted indoles is directed to the C7 position, a typically difficult position to functionalize, through N-chelation to the iridium catalyst. msu.edu

The electronic properties of substituents also guide reactivity. In the palladium/norbornene-cocatalyzed C-H alkylation of NH-indoles, substrates with either electron-donating or electron-withdrawing groups are well-tolerated, leading to regioselective alkylation at the C2 position. organic-chemistry.org In Zn(II)-catalyzed cycloadditions with 1,2-diaza-1,3-dienes, the nature of the substituents on the indole acts as a "chemical switch," directing the reaction toward either a [4+2] or a [3+2] cycloaddition pathway to yield different polycyclic indoline scaffolds. acs.org

Furthermore, substituents can influence the conformational equilibrium of the this compound ring system. Studies on cis-3a-(o-nitrophenyl)octahydroindol-4-ones have shown that the preferred conformation (N-outside vs. N-inside) is dependent on the substituent attached to the nitrogen atom. clockss.org This conformational preference, in turn, can affect the stereochemical outcome of subsequent reactions, such as reductions. For example, the reduction of cis-1-methyl-3a-(o-nitrophenyl)octahydroindol-4-one with NaBH₄ yields a mixture of epimeric alcohols, demonstrating the influence of the existing stereochemistry and conformation on the approach of the reducing agent. clockss.org

Table 2: Influence of Substituents on Selectivity in Reactions of Indole Derivatives

Reaction Substrate/Substituent Catalyst/Reagents Selectivity Outcome Reference
Asymmetric Hydrogenation 6-tert-butyl-indole Ru-NHC complex, H₂ Reduced enantioselectivity due to steric bulk. acs.org
Asymmetric Hydrogenation 5- or 8-substituted indoles Ru-NHC complex, H₂ Slightly decreased enantiomeric ratio (er). acs.org
C-H Alkenylation N-benzyl-indole PdCl₂, Cu(OAc)₂ Selective functionalization at C-3 position. beilstein-journals.org
C-H Alkenylation N-(2-pyridylmethyl)-indole PdCl₂, Cu(OAc)₂ Selective functionalization at C-2 position (directing group effect). beilstein-journals.org
C-H Borylation 2-substituted indoles Ir-catalyst, HBPin Regioselective borylation at C-7 position (N-chelation directed). msu.edu
C-H Alkylation Indoles with EWG or EDG Pd(OAc)₂ / Norbornene Regioselective alkylation at C-2 position. organic-chemistry.org
Cycloaddition Indoles with varied substituents ZnCl₂ Substituents act as a "chemical switch" between [4+2] and [3+2] pathways. acs.org
Reduction cis-1-methyl-3a-(o-nitrophenyl)octahydroindol-4-one NaBH₄ Formation of a 5:3 mixture of epimeric alcohols. clockss.org

Compound List

Compound Name
(1S, 2R)-aminoindanol
(2S, 3aS, 4S, 5S, 6R, 7aR)-Methyl 3a,4,5,6-tetrahydroxy-1-(pyridin-3-ylmethyl) this compound-2-carboxylate
(2S, 3aS, 4S, 5S, 6R, 7aR)-Methyl 3a,4,5,6-tetrahydroxythis compound-2-carboxylate
(3aRS,4SR,7aSR)-l-Methyl-3a-(o-nitrophenyl)octahydroindol-4-ol
1,2-diaza-1,3-dienes
2-allyl-2-(o-nitrophenyl)-1,3-cyclohexanedione
3-methyl-octahydro-1H-indole
3-methylbicyclo[4.3.0]nonan-8-one
3a-(Benzo[d] Current time information in Bangalore, IN.smolecule.comdioxol-5-yl)octahydro-1H-indol-6(2H)-one
3a-(Benzo[d] Current time information in Bangalore, IN.smolecule.comdioxol-5-yl)-1-methyloctahydro-1H-indol-6(2H)-one
Acetic acid
Ammonium acetate
cis-1-Methyl-4-acetoxy-3a-(o-nitrophenyl)octahydroindol-4-one
cis-1-methyl-3a-(o-nitrophenyl)octahydroindol-4-one
cis-3a-(o-nitrophenyl)octahydroindol-4-ones
cis-3a-methyl-3-methyloctahydroindol-5-ones
cis-decahydroquinolines
Ethyl 2-oxo-pentanoate
Methanol
MP-cyanoborohydride
N-benzyl-indole
N-(2-pyridylmethyl)-indole
This compound
Phenylglycinol
Pyridine-3-carboxaldehyde
Sodium borohydride (B1222165)
Sodium cyanoborohydride
Ti(OiPr)₄

Advanced Spectroscopic and Computational Analysis of Octahydro 1h Indole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.comontosight.ainumberanalytics.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of octahydro-1H-indole systems. Both ¹H and ¹³C NMR provide critical data for identifying isomers and characterizing the molecular framework. ontosight.airsc.org

Proton NMR (¹H-NMR) spectroscopy is particularly powerful for distinguishing between cis and trans isomers of this compound, which arise from the fusion of the cyclohexane (B81311) and pyrrolidine (B122466) rings. blogspot.com The relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a) leads to distinct chemical shifts and coupling constants.

The conformation of the bicyclic system can be deduced from the coupling constants between adjacent protons. For instance, large coupling constants are typically observed for trans-diaxial protons, a common feature in the chair conformation of the six-membered ring. blogspot.com In contrast, smaller coupling constants suggest cis or equatorial-axial relationships. blogspot.com The chemical shifts of the protons are also indicative of their environment; for example, protons in a cis isomer may experience different shielding effects compared to those in a trans isomer due to the varied spatial arrangement of the molecule. mdpi.comacademie-sciences.fr

Detailed analysis, often aided by two-dimensional NMR techniques like COSY and NOESY, allows for the complete assignment of proton signals and provides through-space correlations that help to confirm the relative stereochemistry. For instance, a Nuclear Overhauser Effect (NOE) between the bridgehead protons would be indicative of a cis-fused system.

¹H-NMR Chemical Shift Ranges for this compound Protons
Proton TypeTypical Chemical Shift (δ, ppm)Notes
Aliphatic Protons (CH, CH₂)1.2 - 2.8The specific shift depends on the proximity to the nitrogen atom and the overall conformation.
N-H ProtonVariableThe chemical shift is dependent on solvent, concentration, and temperature.
Protons on C3a and C7a (Bridgehead)VariableThese shifts are highly sensitive to the cis/trans isomeric form and substituent effects.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides direct information about the carbon skeleton of the this compound molecule. bhu.ac.in With a wider chemical shift range than ¹H-NMR, it is common for each unique carbon atom to produce a distinct signal, simplifying spectral interpretation. libretexts.org

The chemical shifts of the carbon atoms are sensitive to their hybridization, the nature of attached functional groups, and stereochemical relationships. The signals for the bridgehead carbons (C3a and C7a) and the carbons adjacent to the nitrogen atom (C2 and C7) are particularly diagnostic. Differences in the chemical shifts between cis and trans isomers can be significant, allowing for their differentiation. For example, steric compression in the cis isomer can cause an upfield shift (to a lower ppm value) for certain carbon atoms compared to the less hindered trans isomer.

Typical ¹³C-NMR Chemical Shift Ranges for this compound
Carbon TypeTypical Chemical Shift (δ, ppm)
Aliphatic Carbons (CH, CH₂)20 - 50
Carbons adjacent to Nitrogen (C2, C7)45 - 65
Bridgehead Carbons (C3a, C7a)30 - 70

¹H-NMR Analysis for Conformation and Isomer Identification

X-ray Crystallography for Absolute Stereochemistry Determinationrsc.orgmdpi.comnih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of its chiral centers. numberanalytics.comveranova.com For derivatives of this compound that can be crystallized, this technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the bicyclic system. uomphysics.net

This method is crucial for unambiguously assigning the cis or trans nature of the ring fusion and the configuration of any stereocenters. researchgate.netresearchgate.net For example, in a study of a tosyl-substituted indole (B1671886) derivative, X-ray diffraction confirmed the compound crystallized in the triclinic crystal system and allowed for the detailed analysis of its molecular geometry, including the conformation of the five-membered ring. uomphysics.net The data obtained from X-ray crystallography serves as a benchmark for validating the structural assignments made by other spectroscopic methods, such as NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisontosight.airsc.org

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and its derivatives, as well as for gaining structural information through the analysis of fragmentation patterns. ontosight.aitsijournals.com The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) in the mass spectrum confirms the molecular formula of the compound. nist.gov

Electron ionization (EI) is a common technique that leads to characteristic fragmentation of the this compound ring system. uni-saarland.de The fragmentation patterns are often predictable and can help to identify the core structure. Cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the six-membered ring are common pathways. aip.org The resulting fragment ions provide clues about the molecule's structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of their elemental composition. nih.gov

Common Fragmentation Pathways in Mass Spectrometry of Indole Derivatives
Fragmentation ProcessDescription
Loss of a hydrogen radicalFormation of an [M-H]⁺ ion.
Alpha-cleavageCleavage of a bond adjacent to the nitrogen atom.
Ring fragmentationBreakdown of the six-membered or five-membered ring, leading to characteristic fragment ions. aip.org

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data in the structural analysis of this compound systems. researchgate.netsciensage.info

DFT calculations are employed to optimize the molecular geometry of this compound and its various isomers and conformers. researchgate.net These calculations can predict the relative stabilities of the cis and trans isomers, as well as different chair and boat conformations of the six-membered ring. The calculated low-energy structures can then be compared with experimental findings.

Furthermore, DFT can be used to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.gov The calculations can also predict NMR chemical shifts. researchgate.netresearchgate.net By comparing the calculated chemical shifts for different possible structures with the experimental NMR data, the most likely structure in solution can be identified. This combined experimental and computational approach provides a powerful strategy for detailed conformational analysis. researchgate.net

Quantum Chemical Calculations for Mechanistic Validation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating reaction mechanisms involving this compound and its derivatives. mdpi.comrsdjournal.org These computational methods allow for the investigation of reaction pathways that may be difficult to probe experimentally. rsdjournal.org

A key application of quantum chemical calculations is in validating the mechanisms of dehydrogenation and hydrogenation of this compound systems, which are crucial for their use as liquid organic hydrogen carriers (LOHCs). For instance, calculations have validated a stepwise mechanism for the dehydrogenation of octahydro-1-methyl-indole, proceeding through dihydroindole intermediates. Similarly, DFT studies on the hydrogenation of 3-methylindole (B30407) to 3-methyl-octahydro-1H-indole using a Pd/C catalyst have shown a preference for the formation of the cis isomer due to lower steric hindrance during adsorption onto the catalyst surface.

In the realm of synthetic chemistry, quantum chemical calculations help to understand and predict the outcomes of complex reactions. For example, in the synthesis of functionalized indoles, calculations can elucidate the role of phosphorus intermediates in activating electrophilic species, enabling rapid substitution before side reactions can occur. Furthermore, DFT can be used to analyze the molecular energies of reactants, intermediates, and products to determine the theoretical energy required for specific chemical transformations. mdpi.com

The accuracy of these computational models can be validated by comparing calculated data, such as bond lengths and angles, with experimental results obtained from techniques like X-ray crystallography. aun.edu.eg For instance, in a study of a substituted indolin-2-one, DFT calculations at the B3LYP/6-31G(d,p) level were used to investigate the relative stabilities of (E) and (Z) isomers, providing insights that complemented the experimental crystal structure data. aun.edu.eg

Table 1: Theoretical Energy Calculations for Chemical Reactions

Reaction TypeSystemComputational MethodKey Finding
DehydrogenationOctahydro-1-methyl-indoleQuantum Chemical CalculationsValidation of a stepwise mechanism via dihydroindole intermediates.
Hydrogenation3-MethylindoleDensity Functional Theory (DFT)Pd/C catalysis favors the cis isomer due to reduced steric hindrance.
MineralizationVarious Organic PollutantsB3LYP/6-31G(d,p)Calculation of theoretical energy required for complete degradation. mdpi.com

Conformational Analysis using Computational Methods

Computational methods are indispensable for analyzing the conformational landscape of flexible molecules like this compound. The fused ring system of this compound can adopt various conformations, and understanding their relative energies and populations is crucial for predicting its chemical reactivity and biological activity.

Density Functional Theory (DFT) is a widely used method for performing conformational analysis. For complex molecules, a potential energy surface (PES) scan can be performed by systematically rotating specific bonds to identify stable conformers. nih.gov For example, a conformational analysis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole identified six stable conformers, with the lowest energy conformer being used for further quantum chemical calculations. nih.gov The energy differences between these conformers can be very small, often within a few kcal/mol. nih.gov

The choice of computational method and basis set is critical for obtaining accurate results. For instance, the ωB97X-D functional with a 6-311+G(d) basis set has been shown to be reliable for studying systems where van der Waals interactions are important, such as in the conformational analysis of cis-octahydropentalene. biomedres.us In some cases, larger basis sets like cc-pVTZ may provide slightly better accuracy. biomedres.us

The insights gained from conformational analysis can be correlated with experimental observations. For example, the calculated geometric parameters of the most stable conformer can be compared with experimental data from X-ray crystallography or NMR spectroscopy to validate the computational model. nih.gov

Table 2: Comparison of Calculated and Experimental Parameters for a Heterocyclic Compound

ParameterComputational MethodCalculated ValueExperimental Value
C30–C31–O35–C37 Dihedral AngleB3LYP/6–311++G(d,p)170.2°170.1°
Aromatic C-C Bond LengthB3LYP/6–311++G(d,p)1.39–1.42 ÅNot specified
Aromatic C-C-C Bond AngleB3LYP/6–311++G(d,p)117.7–121.1°Not specified

Data adapted from a study on a related heterocyclic compound, demonstrating the agreement between calculated and experimental values. nih.gov

Molecular Dynamics Simulations for System Stability

MD simulations are particularly useful for assessing the stability of a molecule's conformation. researchgate.net One common metric used is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of a simulated structure and a reference structure over time. A stable system will exhibit small fluctuations in its RMSD, indicating that it is not undergoing significant conformational changes. researchgate.net For instance, the bicyclic system of 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid was shown to have increased rigidity (RMSD of 0.12 Å) compared to its non-fused analogs (RMSD of 0.38 Å) in MD simulations, which has implications for its binding entropy.

Another important parameter that can be analyzed from MD simulations is the root-mean-square fluctuation (RMSF), which measures the flexibility of individual atoms or residues within a molecule. numberanalytics.com This can help identify regions of high mobility, which may be important for biological function or chemical reactivity.

MD simulations can also be used to study the stability of a molecule in a specific environment, such as in a solvent or bound to a protein. nih.gov For example, a simulation can be performed starting from a crystal structure placed in a solvated environment to see if the structure relaxes to a more favorable conformation. nih.gov This is particularly relevant for understanding how this compound derivatives might interact with biological targets.

Table 3: Key Parameters in Molecular Dynamics Simulations

ParameterDescriptionApplication in Stability Analysis
Root-Mean-Square Deviation (RMSD)Measures the average distance between atoms of a simulated structure and a reference structure.Small fluctuations indicate a stable conformation. researchgate.net
Root-Mean-Square Fluctuation (RMSF)Measures the flexibility of individual atoms or residues.Identifies regions of high mobility within the molecule. numberanalytics.com
Potential EnergyThe total energy of the system due to interactions between atoms.A stable system will have a relatively constant potential energy over time.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis is based on partitioning the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) dominates the electron distribution of the procrystal (the sum of electron densities of all molecules in the crystal). scirp.org

By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and visualize different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds. nih.gov

This detailed understanding of intermolecular forces is crucial for rationalizing the observed crystal packing and for predicting the physical properties of solid-state materials based on this compound. The absence of certain features in the fingerprint plots, such as those indicative of π-π stacking, can also provide valuable structural information. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

CompoundH···H Contacts (%)O···H/H···O Contacts (%)C···H/H···C Contacts (%)N···H/H···N Contacts (%)Other Contacts (%)
7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione65.517.514.31.01.7
1H-indole-3-carbaldehyde68.8-23.017.3 (N···H)-

Data for the first compound is from its crystal structure analysis. nih.gov Data for the second compound is from a computational study. researchgate.net


Octahydro 1h Indole As a Versatile Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

Octahydro-1H-indole and its derivatives are fundamental building blocks in the synthesis of complex organic molecules. smolecule.com The saturated bicyclic amine structure allows for various chemical modifications, including oxidation, reduction, and electrophilic substitution, leading to diverse derivatives like oxindoles and tetrahydroindoles. smolecule.com This versatility makes it a valuable precursor for creating novel heterocyclic compounds with specific desired properties for applications in pharmaceuticals and materials science. smolecule.com

One key derivative, this compound-2-carboxylic acid, is a crucial intermediate in the production of several pharmaceuticals. longdom.orglongdom.org The synthesis of this key intermediate often begins with the catalytic hydrogenation of an imine-acid salt, which can result in a mixture of diastereoisomers. longdom.orgptfarm.pl The development of stereoselective synthetic routes to specific isomers of this compound-2-carboxylic acid is a significant area of research, as it is foundational for producing enantiomerically pure final products. d-nb.infothieme.de For example, a chiral auxiliary-induced diastereoselective intramolecular ring-closure strategy has been developed to control the stereochemistry of the bicyclic ring system. google.com

Application as a Chiral Auxiliary in Asymmetric Synthesis

In the realm of asymmetric synthesis, where the control of stereochemistry is paramount, chiral derivatives of this compound have demonstrated significant utility. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. york.ac.uk

For instance, (S)-(-)-1-phenylethylamine has been used as a chiral auxiliary in conjunction with the this compound framework. google.comgoogle.com This approach allows for the establishment of the desired trans-fused absolute chirality in the octahydroindole bicyclic ring system and the correct stereochemistry at the C-2 carboxylic acid position. google.com The auxiliary guides the formation of new stereocenters with high diastereoselectivity. researchgate.net After the desired stereochemistry is set, the chiral auxiliary can be cleaved and potentially recycled, making the process more efficient. york.ac.ukgoogle.com This strategy has been successfully applied in the synthesis of intermediates for drugs like Trandolapril. google.comgoogle.com

Synthesis of Biologically Active Compounds

The this compound scaffold is a core component in numerous biologically active compounds, underscoring its importance in medicinal chemistry.

Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Trandolapril, Perindopril)

The (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid moiety is a key structural feature of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. ptfarm.plontosight.ainih.gov

Trandolapril: The synthesis of Trandolapril, an orally active ACE inhibitor, heavily relies on the stereoselective preparation of the trans-octahydro-1H-indole-2-carboxylic acid building block. d-nb.infothieme.de One synthetic approach involves the coupling of the racemic benzyl (B1604629) ester of this compound-2-carboxylic acid with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine, followed by chromatographic separation of the diastereomers and subsequent debenzylation. google.com More efficient, stereoselective processes have been developed where N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride is condensed directly with (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. google.comwipo.int

Perindopril: Similarly, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a crucial intermediate in the synthesis of Perindopril. google.comveeprho.com The synthesis involves coupling this bicyclic amino acid, often with its carboxylic acid group protected as a benzyl ester, with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-L-alanine. google.comgoogle.com The coupling is typically facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBT). google.compatsnap.com The final step involves the removal of the protecting group to yield Perindopril. google.com

ACE InhibitorKey Intermediate
Trandolapril(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid
Perindopril(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

Analogs of Natural Products (e.g., Castanospermine, Gracilemune Alkaloids)

The this compound framework serves as a template for the synthesis of analogs of complex natural products.

Castanospermine Analogs: Castanospermine is a polyhydroxylated indolizidine alkaloid known for its glycosidase inhibitory activity. nih.gov Researchers have synthesized diastereoisomeric this compound-5,6,7-triols as analogs of castanospermine. semanticscholar.orgresearchgate.net These analogs, where the nitrogen atom's position is altered compared to the natural product, are studied to explore different biological activity profiles and potentially reduced toxicity. nih.gov The synthesis of these analogs often involves stereoselective routes to create the polyhydroxylated bicyclic structure. nih.gov

Indole (B1671886) Alkaloid Analogs: The broader family of indole alkaloids, which includes many structurally complex and biologically active natural products, represents a significant target for synthetic chemists. oup.comnih.govrsc.org The this compound core is a feature of some complex alkaloids, and synthetic strategies often focus on the stereocontrolled construction of this bispyrrolidinoindoline core. oup.com Semi-synthetic methods, starting from more common indole alkaloids and modifying them, are also employed to create novel analogs with potential therapeutic applications. temple.edu

Synthesis of Spirooxindole Analogs

Spirooxindoles are a class of compounds containing a spirocyclic junction at the C3 position of an oxindole (B195798) ring. They are of significant interest due to their diverse biological activities, including anticancer properties. nih.gov The this compound-2-carboxylic acid derivative is utilized in the synthesis of these complex structures through multicomponent reactions, specifically 1,3-dipolar cycloaddition reactions. nih.govsemanticscholar.org

In a typical synthesis, an azomethine ylide is generated in situ from isatin (B1672199) derivatives and a secondary amino acid, such as (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. nih.govnih.gov This ylide then reacts with a dipolarophile, like a chalcone (B49325) or another α,β-unsaturated ketone, to afford the desired spirooxindole analogs in a regio- and diastereoselective manner. nih.govmdpi.com This one-pot method allows for the efficient construction of structurally complex molecules with multiple stereocenters. nih.govresearchgate.net Several series of these spirooxindole analogs have been synthesized and evaluated for their potential as anticancer agents and acetylcholinesterase inhibitors. nih.govnih.gov

Synthesis of Hydroxylated Bicyclic Amino Acids

Hydroxylated bicyclic amino acids are valuable building blocks for peptidomimetics and other biologically active molecules. A stereoselective approach for synthesizing polyhydroxylated this compound carboxylates has been developed starting from L-tyrosine. pitt.edunih.gov

The key step in this synthesis is the oxidative cyclization of L-tyrosine to form the bicyclic indole core. pitt.edunih.gov This process has been optimized to improve efficiency and prevent racemization. nih.gov Further transformations, including dihydroxylation and reductive amination, lead to a variety of polyhydroxylated this compound derivatives. pitt.edu For example, cis-4-hydroxy-octahydro-1H-indole-2-carboxylic acid has been synthesized through the enzymatic hydroxylation of the corresponding this compound-2-carboxylic acid substrate. researchgate.net These hydroxylated bicyclic amino acids serve as constrained scaffolds for further chemical elaboration. pitt.edumolaid.comfigshare.com

Development of Novel Therapeutic Agents

The this compound core is a key structural motif in a variety of biologically active compounds. chemimpex.com Its derivatives have been investigated for a wide range of therapeutic applications, owing to their ability to interact with various biological targets like enzymes and receptors. ontosight.ai

Derivatives of this compound are prominent in neuropharmacology, forming the basis for agents targeting neurological and psychiatric disorders. chemimpex.comontosight.ai The saturated indole core is a feature in compounds investigated for neuroprotective properties and their ability to modulate neurotransmitter systems. ontosight.ai Research has explored these derivatives for their potential in treating conditions such as anxiety, depression, and neuropathic pain. nih.gov

One significant area of research involves the modulation of metabotropic glutamate (B1630785) receptors (mGluRs). For instance, methyl (3aR,4S,7aR)-4-hydroxy-4-[(3-methylphenyl)ethynyl]this compound-1-carboxylate (AFQ056) has been studied as a negative allosteric modulator of the mGluR5 receptor. nih.gov Studies in animal models showed that this compound could significantly alter sleep-wake patterns and electroencephalogram (qEEG) power, suggesting its potential as a translational biomarker in clinical evaluations. nih.gov Other derivatives have been investigated for their action on serotonin (B10506) receptors, which may contribute to psychoactive properties. ontosight.aievitachem.com The structural similarity of the indole core to serotonin allows for the modulation of serotonergic signaling pathways. evitachem.com Furthermore, this compound-2-carboxylic acid serves as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Trandolapril, used to treat hypertension. ptfarm.pllongdom.org

Table 1: Examples of this compound Derivatives in Neuropharmacology

Compound DerivativeTarget/ApplicationResearch Finding
Methyl (3aR,4S,7aR)-4-hydroxy-4-[(3-methylphenyl)ethynyl]this compound-1-carboxylate (AFQ056)mGluR5 Negative Allosteric ModulatorModulates neuronal network activities, affecting sleep-wake cycles and qEEG power in rats. nih.gov
3-Methyl-octahydro-1H-indoleSerotonin Receptor ModulatorInteracts with serotonin receptors, suggesting potential applications in treating mood disorders. evitachem.com
This compound-2-carboxylic acidSynthetic IntermediateA key building block for ACE inhibitors such as Trandolapril. ptfarm.pllongdom.org

The indole nucleus is a well-established pharmacophore in the development of antimicrobial and anticancer agents. mdpi.comresearchgate.net Its saturated form, the this compound scaffold, has also been incorporated into molecules with significant cytotoxic and antimicrobial activities.

Antimicrobial Properties Research has shown that derivatives of this compound exhibit notable antimicrobial properties against a range of pathogens. Studies have demonstrated the activity of various indole derivatives against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), as well as fungal pathogens. turkjps.orgnanobioletters.com For example, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant antibacterial and antifungal effects, with some compounds demonstrating activity comparable or superior to standard drugs like ciprofloxacin (B1669076) and ampicillin (B1664943) against MRSA. turkjps.org

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound ClassOrganismMIC Range (µg/mL)
Indole-Thiadiazole/Triazole DerivativesStaphylococcus aureus3.125-50 turkjps.org
MRSA3.125-50 turkjps.org
Escherichia coli3.125-50 turkjps.org
Candida krusei3.125-50 turkjps.org

Anticancer Properties Various this compound derivatives have been investigated for their cytotoxic effects on cancer cell lines. Research has indicated that these compounds can induce apoptosis in breast cancer cells. Synthetic indole derivatives have shown potent antiproliferative activity against various human tumor cell lines, including colon, lung, and breast cancer. nih.govnih.gov For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives exhibited selective cytotoxicity against the HCT-116 colon cancer cell line, with studies suggesting the mechanism involves cell cycle arrest. nih.gov Similarly, indole alkaloids have demonstrated significant growth suppression and apoptotic effects in colorectal, breast, and lung cancer cell lines. nih.gov

Table 3: Anticancer Activity of Selected Indole Derivatives

Compound/DerivativeCancer Cell LineActivity (IC₅₀)
(2-(Thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivative (4g)HCT-116 (Colon)7.1 µM nih.gov
FlavopereirineHCT116 (Colorectal)8.15 µM nih.gov
MukonalSK-BR-3 (Breast)7.5 µM nih.gov
Chaetoglobosin GA549 (Lung)MTT Assay Demonstrated Activity nih.gov

A promising application for this compound derivatives is in the development of therapies for lysosomal storage diseases. mdpi.comnih.gov Specifically, polyhydroxylated octahydro-1H-indoles have been synthesized and studied as potential pharmacological chaperones. mdpi.com These compounds are designed as sugar mimics that can inhibit glycosidases, enzymes of therapeutic interest in these genetic disorders. mdpi.comnih.gov

Research has focused on synthesizing chain-branched polyhydroxylated octahydro-1H-indoles that act as analogues to compounds like castanospermine. mdpi.com A study on 3-ethylthis compound-4,5,6-triols, synthesized from D-glucose, showed that these molecules exhibit inhibitory potency against β-Galactosidase. mdpi.com Docking calculations suggest these compounds could serve as a starting point for optimization in the search for effective folding chaperones for enzymes implicated in lysosomal storage diseases. mdpi.comnih.gov Furthermore, patents have described octahydro-1H-indolyl derivatives as potential inhibitors of glucosylceramide synthase, an enzyme targeted in the treatment of Gaucher disease. epo.org

Antimicrobial and Anticancer Properties

Functionalization of the this compound Core

The chemical versatility of the this compound scaffold allows for extensive functionalization, enabling the synthesis of diverse molecular libraries. Key modifications include the introduction of hydroxyl groups and various alkyl substituents to modulate the compound's physicochemical and biological properties.

Hydroxylation of the this compound core is a critical strategy for creating derivatives with enhanced biological activity and specific molecular interactions. nih.gov The hydroxyl group can participate in hydrogen bonding, which influences solubility and receptor binding.

Several methods have been developed for the stereoselective introduction of hydroxyl groups:

Oxidative Cyclization: An approach using the oxidative cyclization of L-tyrosine has been optimized to produce hydroxylated this compound carboxylates (l-Choi derivatives) in high yield and enantiomeric excess. nih.gov

Dihydroxylation: Common intermediates can be subjected to dihydroxylation to yield polyhydroxylated derivatives. For example, an enone intermediate of a hydroindole was treated with sodium borohydride (B1222165) and then subjected to dihydroxylation to produce a tetrol. nih.gov

Demethylation: Hydroxyl groups can be introduced by the demethylation of corresponding methoxy-substituted octahydroindoles. This can be achieved using reagents like boron tribromide (BBr₃) or through acid-catalyzed hydrolysis.

Enzymatic and Catalytic Methods: Biocatalytic approaches using enzymes like cytochrome P450 are being explored as greener alternatives for demethylation. Other methods include stereoselective techniques such as Sharpless epoxidation.

Alkylation, particularly methylation, of the this compound core at either the nitrogen or carbon atoms is a common functionalization technique. google.com Methyl substitution can enhance the stability of the indole system.

N-Alkylation: The nitrogen atom of the this compound ring can be readily alkylated. A common synthetic route involves the selective N-alkylation with alkyl halides, such as ethyl bromoacetate, in the presence of a base like sodium carbonate. google.com Photoredox catalysis has also been employed for the direct decarboxylative N-alkylation of various nitrogen nucleophiles with carboxylic acids. acs.org

C-Alkylation: Alkylation at the carbon framework, often at the C3 position, is another important modification. The Friedel-Crafts alkylation of indole is a classic method. ru.nl More advanced strategies utilize transition metal catalysts, such as ruthenium complexes, for the C3-alkylation of indoles with various alcohols in an environmentally benign process. researchgate.net Asymmetric alkylation has also been achieved using chiral phase-transfer catalysts to create optically enriched products with chiral quaternary carbon centers. molaid.com

Reductive Amination: This method can be used to introduce more complex alkyl groups. For instance, polyhydroxylated l-Choi scaffolds have been N-alkylated via reductive amination with various aldehydes in the presence of a reducing agent like MP-cyanoborohydride resin. nih.gov

Formation of Carboxylic Acid Derivatives

This compound, particularly its carboxylated forms like this compound-2-carboxylic acid, serves as a crucial scaffold for the synthesis of more complex molecules, primarily through the formation of various carboxylic acid derivatives. These derivatives, which include esters and amides, are often key intermediates in the preparation of pharmacologically active compounds.

The conversion of the carboxylic acid group into other functionalities is a cornerstone of its use as a synthetic building block. Standard peptide coupling techniques are frequently employed to form amide bonds. For instance, the protected carboxylic acid can be coupled with an N-protected amino acid, such as glycine (B1666218) or L-alanine, where the nitrogen is protected by groups like t-butyloxycarbonyl or benzyloxycarbonyl. google.com This process is fundamental in the synthesis of peptide-based drugs.

A significant application of this chemistry is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. For example, the synthesis of Perindopril involves the coupling of an ester of (2S, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. google.com This reaction is typically carried out in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT), often with a base such as triethylamine (B128534). google.com The choice of solvent is critical, as some, like ethyl acetate (B1210297), can lead to the formation of N-acetyl impurities. google.com

Similarly, the synthesis of another ACE inhibitor, Trandolapril, utilizes (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid as a key intermediate. longdom.orgptfarm.pl The synthesis involves esterification of the carboxylic acid, often with benzyl alcohol, followed by coupling with another chiral amino acid derivative and subsequent debenzylation. epo.orggoogle.com

The direct N-acylation of the indole nitrogen with carboxylic acids themselves has also been explored. This can be achieved using boric acid as a catalyst in a suitable solvent like mesitylene, offering a more direct route to N-acylindoles. clockss.org

The following tables summarize various methods for the formation of carboxylic acid derivatives from this compound and its carboxylated analogs.

Table 1: Synthesis of this compound-2-carboxylic Acid Esters

Starting MaterialReagentsProductResearch Focus
Ethyl indole-2-carboxylateTrifluoroacetic acid, Platinum oxide, HydrogenEthyl this compound-2-carboxylic acidCatalytic hydrogenation to produce the saturated ester. prepchem.com
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acidBenzyl alcoholBenzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylateEsterification as a preliminary step for further coupling reactions. google.com
Racemic benzyl octahydroindole-2-carboxylateResolving agent (e.g., tartaric acid derivative)Enantiomerically pure benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylateChiral resolution to isolate the desired stereoisomer for drug synthesis. epo.org

Table 2: Formation of Amide Derivatives and Peptide Coupling

This compound DerivativeCoupling PartnerReagents/ConditionsProductApplication
(2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid benzyl esterN-[(S)-carbethoxy-1-butyl]1(S)-alanineDicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBT), TriethylamineBenzyl perindoprilSynthesis of the ACE inhibitor Perindopril. google.com
Octahydro-1H-isoindole-1-carboxylic acid hydrochloride3-(Acetylthio)-propanoyl chloridePyridine, TetrahydrofuranN-[3-(acetylthio)-propanoyl]octahydro-1H-isoindole-1-carboxylic acidSynthesis of antihypertensive agents. google.com
(2S,3aR,7aS)-octahydroindole-2-carboxylic acid benzyl esterN-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine (ECPPA) acid chloride hydrochlorideTriethylamine, Dichloromethane (B109758)Dipeptide intermediateSynthesis of the ACE inhibitor Trandolapril. epo.org
IndoleVarious carboxylic acids (e.g., acetic acid, benzoic acid)Boric acid, Mesitylene, Dean-Stark trapN-acylindolesDirect N-acylation of the indole nucleus. clockss.org
N-protected-octahydro-1H-indole-2-carboxylateEnzyme (e.g., from Pseudomonas sp.) in the presence of an alkaliOptically active N-protected-octahydro-1H-indole-2-carboxylic acidEnzymatic resolution to produce optically pure intermediates for pharmaceuticals. google.com

Advanced Research Applications and Future Directions

Structure-Activity Relationship (SAR) Studies of Octahydro-1H-indole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies systematically modify the core structure to understand how chemical changes influence biological activity.

Key findings from SAR studies include:

Influence of Substituents: The nature and position of substituents on the this compound ring significantly impact its biological profile. For instance, the introduction of electron-withdrawing groups can enhance metabolic stability, while bulky substituents may improve selectivity for specific biological targets.

Stereochemistry: The stereochemistry of the this compound core is a critical determinant of its interaction with biological macromolecules. Different stereoisomers can exhibit vastly different binding affinities and efficacies. For example, the (2S,3aR,7aS) configuration of this compound-2-carboxylic acid is a key intermediate in the synthesis of the ACE inhibitor trandolapril. vulcanchem.comptfarm.pl

Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosterism) has been employed to develop novel indole (B1671886) derivatives with improved pharmacological profiles. nih.gov

Derivative Modification Impact on Activity
3-methyl-octahydro-1H-indoleMethyl group at position 3Serves as a building block for more complex molecules.
(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acidCarboxylic acid at position 2Key intermediate for ACE inhibitors like trandolapril. vulcanchem.comptfarm.pl
Polyhydroxylated octahydro-1H-indolesMultiple hydroxyl groupsPotential leads for treating lysosomal storage diseases. mdpi.com
Spirooxindole-pyrrolidine derivativesFused spirooxindole and pyrrolidine (B122466) ringsInvestigated for anticancer properties. nih.gov

Molecular Docking and Binding Interaction Studies

Molecular docking simulations provide valuable insights into the binding modes of this compound derivatives with their biological targets. These computational studies help to rationalize observed SAR data and guide the design of more potent and selective compounds.

Docking studies have been instrumental in:

Identifying Key Interactions: Elucidating the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern the binding of this compound derivatives to target proteins. For instance, the indole ring system can participate in π-π stacking interactions.

Predicting Binding Affinities: Estimating the binding energy of different derivatives, which often correlates with their biological activity. mdpi.com

Understanding Mechanisms of Action: Proposing how these molecules exert their biological effects at a molecular level. For example, docking studies have been used to understand the anticancer mechanism of spirooxindole analogs by simulating their binding to MDM2. researchgate.net

Development of Chiral this compound Ligands and Catalysts

The chiral nature of this compound has been exploited in the development of novel ligands for asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts that facilitate enantioselective transformations.

Recent advancements include:

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as (R)-1-phenylethylamine, to control the stereochemistry during the synthesis of this compound derivatives. vulcanchem.com

Transition Metal Catalysis: The development of ruthenium, rhodium, and palladium catalysts bearing chiral this compound-based ligands for asymmetric hydrogenation and other transformations. mdpi.comnih.govresearchgate.net A ruthenium N-heterocyclic carbene complex has been shown to act as a dual-functional catalyst for the complete hydrogenation of indoles to chiral octahydroindoles. nih.govacs.org

Catalyst/Ligand System Application Key Feature
Ru((R,R)-SINpEt)2Asymmetric hydrogenation of indolesDual homogeneous and heterogeneous catalytic activity. nih.govacs.org
PhTRAP-rhodium complexEnantioselective hydrogenation of N-protected indolesForms a trans-chelate complex. researchgate.net
Chiral tricyclic octahydro-1H-4,7-methanoisoindol-1-one derived catalystsEnantioselective functionalizationSpatially separated metal center and hydrogen bonding site. mdpi.com

Exploration of this compound in Materials Science and Related Fields

While the primary focus of this compound research has been in the pharmaceutical arena, its unique structural and chemical properties are also being explored in materials science.

Potential applications include:

Organic Monomers: Serving as a building block for the synthesis of complex polymers and organic materials. bldpharm.com

Dyes and Fragrances: The indole scaffold is a component of various dyes, and some derivatives, like 3-methyl-octahydro-1H-indole, are used in the fragrance industry. evitachem.com

Computational Design and Prediction of Novel this compound Analogs

Computational chemistry plays a vital role in the rational design of novel this compound analogs with desired properties. In silico methods are used to predict the biological activity, pharmacokinetic properties, and toxicity of virtual compounds before their synthesis.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of this compound derivatives with their biological activity.

Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound derivatives and their target complexes to gain a deeper understanding of their interactions. dei.ac.in

Virtual Screening: Screening large libraries of virtual compounds to identify potential hits with desired biological activity.

Emerging Synthetic Strategies and Reaction Innovations

The development of efficient and stereoselective synthetic methods is crucial for accessing diverse this compound derivatives.

Recent innovations in this area include:

Catalytic Hydrogenation: The use of catalysts like palladium on carbon (Pd/C) or Raney nickel for the hydrogenation of indole precursors is a common and effective method. The complete and highly enantioselective hydrogenation of protected indoles has been achieved using a ruthenium N-heterocyclic carbene complex. nih.govacs.org

Cyclization Reactions: Intramolecular cyclization strategies, such as acid-catalyzed ring closure, are employed to construct the bicyclic this compound core. vulcanchem.com

Multi-component Reactions: One-pot, multi-component reactions, like the [3+2] cycloaddition, offer an efficient route to complex spirooxindole derivatives containing the this compound moiety. nih.govacs.org

Application in the Synthesis of Complex Natural Products

The this compound scaffold is a key structural motif in a number of biologically active natural products. Efficient synthetic routes to this core structure are therefore highly valuable.

Examples include:

Aeruginosins: A family of serine protease inhibitors that contain the (2S,3aS,6R,7aS)-2-carboxy-6-hydroxyoctahydroindole (l-Choi) core. nih.gov

Lycorane Alkaloids: A class of Amaryllidaceae alkaloids with a tetracyclic galanthan (B1235950) skeleton, the synthesis of which can be approached via the selective hydrogenation of substituted indoles. sioc-journal.cn

Spirooxindoles: A diverse class of natural and synthetic compounds, some of which are constructed using this compound-2-carboxylic acid in cycloaddition reactions. nih.govacs.org

Investigation of Potential Biological Activities and Mechanisms of Action

The saturated heterocyclic scaffold of this compound is a key structural motif in a variety of biologically active compounds. ontosight.ai Its derivatives have been the subject of extensive research, revealing a broad spectrum of pharmacological activities. These investigations have identified this compound-based molecules as potent modulators of enzymes and receptors, leading to their development as therapeutic agents for a range of conditions. The core structure allows for diverse chemical modifications, enabling the fine-tuning of activity against specific biological targets.

Enzyme Inhibition

A significant area of research has focused on the role of this compound derivatives as enzyme inhibitors. The rigid, bicyclic structure of the this compound nucleus, particularly the this compound-2-carboxylic acid moiety, serves as a constrained proline bioisostere in the design of potent enzyme inhibitors. smolecule.com

Glycosidase Inhibitors: Polyhydroxylated octahydro-1H-indoles have been synthesized and evaluated as glycosidase inhibitors. nih.gov These compounds are designed as analogues of natural iminosugars like castanospermine. mdpi.com By mimicking the structure of the sugar substrate, they can inhibit glycosidases, enzymes involved in carbohydrate metabolism. This activity makes them potential leads for therapies against lysosomal storage diseases, where the proper function of these enzymes is impaired. nih.govmdpi.com

Janus Kinase (JAK) Inhibitors: this compound has been used as a reactant in the synthesis of piperidinylamino pyrrolopyrimidines, which act as selective inhibitors of Janus kinases. JAK inhibitors are a class of drugs that modulate the signaling pathways involved in immunity and inflammation, making them relevant for treating autoimmune diseases and organ transplant rejection.

Anticancer Activity (Dual EGFR/CDK-2 Inhibition): A complex spiroxindole derivative incorporating an this compound-2-carboxylic acid moiety has shown potent antiproliferative activity against breast cancer cell lines. nih.gov Molecular modeling suggests a dual mechanism of action, inhibiting both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). nih.gov This dual inhibition disrupts key pathways involved in cancer cell growth and proliferation.

Receptor Antagonism

Derivatives of this compound have also been developed as antagonists for various receptors, modulating signaling pathways involved in physiological and pathological processes.

Bradykinin (B550075) Receptor Antagonists: The this compound structure is a component of potent and selective bradykinin receptor antagonists, such as HOE-140. nih.govnih.gov HOE-140 is a B2-selective antagonist, meaning it specifically blocks the action of bradykinin at its B2 receptor. nih.gov This action has been demonstrated to inhibit inflammatory responses in conditions like experimental arthritis. nih.gov

5-HT4 Receptor Antagonists: A class of indole derivatives featuring an azacyclic or fused azabicyclic moiety attached to the indole core through an alkyleneoxy linker has been identified as having 5-HT4 receptor antagonist activity. google.com These receptors are involved in various physiological functions, and their modulation can have therapeutic implications.

Other Biological Activities

The versatility of the this compound scaffold has led to the exploration of its derivatives for other potential therapeutic applications.

Neuroprotective Effects: Certain derivatives of 5-methyl-octahydro-1H-indole have been reported to exhibit neuroprotective properties, suggesting potential applications in the treatment of neurodegenerative diseases. smolecule.com The proposed mechanism involves the modulation of neurotransmitter receptors. smolecule.com

Antimicrobial and Antiviral Properties: Indole derivatives, in general, are known for a wide range of biological activities, including antimicrobial and antiviral effects. Research has indicated that derivatives of this compound may possess antimicrobial activity against various pathogens. smolecule.com Furthermore, the broader family of indole derivatives has been investigated for activity against viruses like Hepatitis C. nih.gov

Research Findings on this compound Derivatives

Compound Class/DerivativeBiological Target/ActivityInvestigated ForKey Findings
Perindopril Angiotensin-Converting Enzyme (ACE) InhibitorAntihypertensive researchgate.netinnovareacademics.inClinically used antihypertensive drug. researchgate.net
Trandolapril Angiotensin-Converting Enzyme (ACE) InhibitorAntihypertensive researchgate.netptfarm.plOrally active antihypertensive drug. ptfarm.pl
HOE-140 Bradykinin B2 Receptor AntagonistAnti-inflammatory nih.govnih.govPotent and selective B2 antagonist; inhibits BK-induced effects. nih.gov
Polyhydroxylated Octahydro-1H-indoles Glycosidase InhibitorsLysosomal Storage Diseases nih.govmdpi.comAct as sugar mimics to inhibit glycosidases. nih.gov
Spiroxindole-furanyl derivative Dual EGFR and CDK-2 InhibitorAnticancer (Breast Cancer) nih.govPotent activity (IC50 = 4.3 μM/mL) against MCF7 cell line. nih.gov
Piperidinylamino pyrrolopyrimidines Janus Kinase (JAK) InhibitorsAutoimmune Diseases Used as a reactant in the synthesis of selective JAK inhibitors.
5-Methyl-octahydro-1H-indole derivatives Neurotransmitter Receptor ModulationNeurodegenerative Diseases smolecule.comShowed promise for neuroprotective effects. smolecule.com

Q & A

Q. What are the key stereochemical considerations when synthesizing Octahydro-1H-indole derivatives?

this compound contains three stereocenters, as evidenced by its "determined atomic stereocenter count" of 3 . Researchers must employ stereoselective synthesis techniques, such as chiral auxiliaries or asymmetric catalysis, to control the relative configuration (e.g., cis or trans ring junctions). Computational modeling (e.g., molecular dynamics simulations) can predict steric hindrance and optimize reaction pathways. Experimental validation via NMR or X-ray crystallography is critical to confirm stereochemistry.

Q. How can researchers characterize the physicochemical properties of this compound derivatives?

Key parameters include:

  • Hydrogen bonding capacity : Hydrogen bond donor (3) and acceptor (3) counts .
  • Topological polar surface area (TPSA) : 49.3 Ų, indicating moderate solubility in polar solvents .
  • Rotatable bonds : 1, suggesting limited conformational flexibility . Methodologies like HPLC (for purity), FT-IR (for functional groups), and mass spectrometry (exact molecular weight: 205.0869564 g/mol ) are essential for characterization.

Q. What synthetic routes are commonly used to prepare this compound scaffolds?

Classical methods include reductive cyclization of nitrobenzyl ketones or palladium-catalyzed cross-coupling reactions . For example, the Madelung cyclization of N-acyl-o-toluidines under basic conditions can yield the indole core. Researchers should optimize reaction conditions (temperature, catalyst loading) to avoid side products like over-reduced byproducts or racemization .

Advanced Research Questions

Q. How can catalytic methods improve the efficiency of this compound functionalization?

Palladium-catalyzed C–H activation enables site-selective functionalization (e.g., introducing carboxyl groups at the 2-position) without requiring pre-functionalized substrates . Challenges include managing steric hindrance in the octahydro scaffold and avoiding catalyst poisoning by nitrogen lone pairs. Advanced techniques like ligand design (e.g., bulky phosphines) or flow chemistry can enhance reaction yields and scalability .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from dynamic conformational changes or impurities. Strategies include:

  • Comparative analysis : Cross-referencing with literature data (e.g., PubChem entries ).
  • Variable-temperature NMR : To detect rotational barriers or tautomerism.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with expected structures .

Q. What computational tools are effective for predicting the reactivity of this compound in drug discovery?

Density functional theory (DFT) calculations can model electron distribution in the indole ring, identifying nucleophilic/electrophilic sites. For instance, the C2 position is often reactive due to partial positive charge in the bicyclic system. Molecular docking studies (using software like AutoDock) can predict binding affinities to biological targets, guiding structure-activity relationship (SAR) studies .

Q. How do researchers design experiments to evaluate the metabolic stability of this compound-based compounds?

  • In vitro assays : Use liver microsomes or cytochrome P450 enzymes to simulate oxidative metabolism.
  • Isotope labeling : Track metabolic pathways via 14^{14}C or 3^{3}H isotopes.
  • LC-MS/MS : Quantify metabolite formation and identify degradation products . Negative controls (e.g., enzyme inhibitors) and positive controls (e.g., stable reference compounds) are critical for validating results .

Methodological Guidance

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound derivatives?

  • Low-temperature reactions : Minimize thermal epimerization.
  • Chiral chromatography : Separate enantiomers post-synthesis.
  • Enzymatic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .

Q. How should researchers address low yields in reductive cyclization reactions?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility.
  • Catalyst screening : Test alternatives to Pd/C (e.g., Raney nickel) to reduce side reactions.
  • In situ monitoring : Use FT-IR or Raman spectroscopy to detect reaction intermediates and adjust conditions dynamically .

Q. What are best practices for reporting this compound data in publications?

Follow IUPAC nomenclature rules and include:

  • Spectral data : NMR shifts, IR bands, and HRMS peaks in supplementary materials.
  • Stereochemical descriptors : Use R/S or cis/trans notation for stereocenters .
  • Reproducibility : Document reaction scales, purification methods, and failure cases to aid peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.